molecular formula C7H11N3O2 B1419518 methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate CAS No. 688303-91-5

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Cat. No.: B1419518
CAS No.: 688303-91-5
M. Wt: 169.18 g/mol
InChI Key: CBKIBRUHOBWZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-3-pyrazol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKIBRUHOBWZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate (CAS Number: 688303-91-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a non-proteinogenic amino acid derivative that holds significant potential within the realms of medicinal chemistry and drug discovery. The incorporation of the pyrazole moiety, a privileged scaffold in numerous FDA-approved drugs, into an amino acid framework offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, potential applications, and detailed experimental protocols. The information presented herein is intended to empower researchers to explore the therapeutic and biological promise of this intriguing molecule.

Introduction: The Scientific Rationale

The convergence of amino acid and pyrazole chemistries presents a compelling strategy for the design of novel bioactive molecules. Amino acids serve as fundamental chiral building blocks of life, while the pyrazole nucleus is a five-membered aromatic heterocycle renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, this compound, can be conceptualized as a derivative of alanine where a pyrazole ring is attached to the β-carbon. This structural modification imparts distinct physicochemical properties that can influence molecular interactions with biological targets.

Physicochemical Properties and Structural Features

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent.
Chirality The α-carbon is a stereocenter, meaning the compound can exist as D- and L-enantiomers.

Synthesis of this compound: A Proposed Synthetic Workflow

A highly plausible and efficient method for the synthesis of the target compound is the aza-Michael addition of pyrazole to a protected dehydroalanine derivative.[3][4] This approach offers good control over the regioselectivity of the pyrazole addition.

G cluster_0 Synthesis Workflow A N-Boc-dehydroalanine methyl ester D Michael Addition A->D B Pyrazole B->D C Base (e.g., K2CO3) in Acetonitrile C->D Catalyst E N-Boc-protected This compound D->E Product F Acidic Deprotection (e.g., TFA in DCM) E->F G This compound (Target Compound) F->G Final Product

Caption: Proposed synthesis of the target compound via Michael addition.

Experimental Protocol: Synthesis

Step 1: Aza-Michael Addition of Pyrazole to N-Boc-dehydroalanine methyl ester [3]

  • To a solution of N-Boc-dehydroalanine methyl ester (1.0 eq) in anhydrous acetonitrile, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-protected product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection of the N-Boc group

  • Dissolve the purified N-Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the trifluoroacetate salt of the desired product. It can be used as such or further purified by recrystallization or HPLC.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ 7.5-7.6 (m, 2H): Protons on the pyrazole ring (H3 and H5).

  • δ 6.3 (t, 1H): Proton on the pyrazole ring (H4).

  • δ 4.4-4.6 (m, 2H): Methylene protons (CH₂) adjacent to the pyrazole ring.

  • δ 3.8-4.0 (m, 1H): Methine proton (CH) at the α-carbon.

  • δ 3.7 (s, 3H): Methyl protons (CH₃) of the ester group.

  • δ 1.5-2.0 (br s, 2H): Protons of the amino group (NH₂).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ ~172: Carbonyl carbon of the ester.

  • δ ~139, ~129: Carbons of the pyrazole ring (C3 and C5).

  • δ ~106: Carbon of the pyrazole ring (C4).

  • δ ~55: α-carbon.

  • δ ~52: Methyl carbon of the ester.

  • δ ~50: Methylene carbon (CH₂).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound.

Predicted ESI-MS Data:

  • [M+H]⁺: m/z 170.0924 (calculated for C₇H₁₂N₃O₂⁺)

  • Common Fragmentation Patterns: Expect to see loss of the methoxycarbonyl group (-59 Da) and fragmentation of the pyrazole ring.

High-Performance Liquid Chromatography (HPLC)

Purity analysis and purification can be performed using reverse-phase HPLC.

Suggested HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the pyrazole chromophore).

G cluster_1 Analytical Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (ESI-MS) A->C D HPLC Analysis A->D E Structural Confirmation B->E C->E F Purity Assessment D->F

Sources

Technical Guide: Modular Synthesis of Novel Pyrazole-3-Carboxamide Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The integration of pyrazole pharmacophores with amino acid esters represents a high-value strategy in medicinal chemistry, particularly for developing kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors. This guide details a convergent, modular synthesis of 1,5-diarylpyrazole-3-carboxamide amino acid esters .

Unlike linear syntheses, this modular approach allows for the late-stage diversification of the amino acid moiety, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond, revealing two primary precursors: the 1,5-diarylpyrazole-3-carboxylic acid core and the amino acid ester . The pyrazole core is further traced back to a lithium aroylpyruvate and an aryl hydrazine via a regioselective Knorr-type cyclocondensation.

Retrosynthesis Target Target: Pyrazole-Amino Acid Conjugate Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Core Fragment A: Pyrazole-3-COOH Disconnection->Core Fragment Fragment B: Amino Acid Ester Disconnection->Fragment Precursors Precursors: Aryl Hydrazine + Aroylpyruvate Core->Precursors Knorr Cyclization

Figure 1: Retrosynthetic disconnection strategy prioritizing late-stage amide coupling.

Phase I: Synthesis of the Pyrazole Core

Objective: Regioselective construction of Ethyl 1,5-diarylpyrazole-3-carboxylate followed by hydrolysis.

Mechanism & Regiocontrol

The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl with a hydrazine.[1] A major challenge is regioselectivity (formation of 1,3- vs. 1,5-isomers).[2] To favor the 1,5-diaryl isomer , we utilize a lithium enolate intermediate which directs the initial nucleophilic attack of the hydrazine to the specific carbonyl carbon.

Experimental Protocol

Step A: Formation of Lithium Aroylpyruvate

  • Reagents: Acetophenone derivative (10 mmol), Diethyl oxalate (12 mmol), LiHMDS (1.0 M in THF, 12 mmol), Anhydrous THF (50 mL).

  • Procedure:

    • Cool the LiHMDS solution to -78°C under nitrogen.

    • Add the acetophenone dropwise over 15 minutes. Stir for 30 minutes to generate the enolate.

    • Add diethyl oxalate rapidly. Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Checkpoint: The formation of a thick precipitate indicates the lithium aroylpyruvate salt.

    • Note: Isolate the salt via filtration and wash with cold ether to remove unreacted starting materials.

Step B: Cyclocondensation (The Knorr Step)

  • Reagents: Lithium aroylpyruvate (from Step A), Aryl hydrazine hydrochloride (10 mmol), Ethanol (glacial acetic acid as solvent/catalyst).

  • Procedure:

    • Suspend the lithium salt in Ethanol (40 mL).

    • Add the aryl hydrazine hydrochloride.

    • Reflux the mixture for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the hydrazine spot.

    • Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Recrystallize from Ethanol/Water to yield Ethyl 1,5-diarylpyrazole-3-carboxylate .

Step C: Ester Hydrolysis

  • Reagents: Pyrazole ester (5 mmol), LiOH (10 mmol), THF/Water (3:1, 20 mL).

  • Procedure:

    • Stir the mixture at RT for 12 hours.

    • Acidify carefully with 1N HCl to pH 2–3. The free acid will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Phase II: Amino Acid Coupling (The Critical Link)

Objective: Coupling the Pyrazole-3-COOH with an Amino Acid Ester (e.g., L-Phenylalanine Methyl Ester).

Coupling Strategy: HATU vs. Acid Chlorides

While acid chlorides (SOCl₂) are traditional, they often lead to racemization of chiral amino acids. This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a gold-standard reagent that ensures high yields and retains stereochemical integrity [1].

Experimental Protocol

Reagents:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Amino Acid Ester HCl salt (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the Amino Acid Ester HCl salt (1.1 eq) followed by the remaining DIPEA (1.5 eq).

    • Why split the base? The second portion neutralizes the HCl salt of the amino acid, freeing the amine for nucleophilic attack.

  • Reaction: Stir at RT for 4–12 hours under nitrogen.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The product spot will be less polar than the starting acid.

CouplingWorkflow Start Pyrazole-COOH + HATU + DIPEA Intermediate Activated O-At Ester Start->Intermediate 15 min activation Addition Add Amino Acid Ester (HCl Salt) Intermediate->Addition Nucleophilic Attack Product Final Conjugate Addition->Product 4-12h, RT

Figure 2: HATU-mediated amide coupling workflow to minimize racemization.

Purification & Characterization

Workup & Isolation
  • Dilute the DMF reaction mixture with EtOAc (10x volume).

  • Wash Sequence (Critical for purity):

    • Wash 1: 5% LiCl solution (3x). Removes DMF.

    • Wash 2: 5% Citric Acid or 1N HCl. Removes unreacted amine/DIPEA.

    • Wash 3: Saturated NaHCO₃. Removes unreacted acid.

    • Wash 4: Brine.

  • Dry organic layer (MgSO₄), filter, and concentrate.

Data Presentation (Expected Metrics)
ParameterStandard RangeNotes
Yield (Step 1) 75–85%Dependent on regioselectivity control.
Yield (Step 2) 80–95%HATU coupling is highly efficient.
Purity (HPLC) >98%After recrystallization or column chromatography.
1H NMR (Amide) δ 8.0–9.0 ppmCharacteristic doublet (NH) for coupled amino acid.
Chiral Integrity >99% eeVerified via Chiral HPLC if applicable.

Troubleshooting & Optimization

  • Issue: Poor Regioselectivity in Step 1.

    • Solution: Switch solvent to Trifluoroethanol (TFE).[3] Recent studies suggest TFE enhances regiocontrol in pyrazole synthesis [2].

  • Issue: Racemization of Amino Acid.

    • Solution: Ensure temperature does not exceed 25°C during coupling. Switch from DIPEA to Collidine (weaker base).

  • Issue: Low Yield in Coupling.

    • Solution: Verify the quality of the amine HCl salt. Ensure DMF is strictly anhydrous (water hydrolyzes the activated ester).

References

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3] Retrieved from [Link]

  • National Institutes of Health (PubMed). (2010). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors.[4] Retrieved from [Link]

  • AxisPharm. (2024).[5] Amide coupling Protocol for Amino PEG. Retrieved from [Link]

Sources

biological activity of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate , a critical non-proteinogenic amino acid derivative used primarily as a histidine isostere in peptidomimetic drug design.

A Histidine Isostere for Probing Enzyme Mechanisms and Peptide Stability

Executive Summary

This compound is the methyl ester derivative of


-(1-pyrazolyl)alanine  (also known as 3-(1-pyrazolyl)alanine). While naturally occurring in the seeds of Cucurbitaceae (e.g., watermelon), its primary value in modern drug development lies in its structural similarity to Histidine .

Unlike Histidine, which possesses an imidazole ring (pKa ~6.0), the pyrazole ring in this compound has a significantly lower pKa (~2.5). This electronic difference allows researchers to decouple the steric contributions of Histidine from its acid-base catalytic properties within active sites. The methyl ester form is the preferred reagent for organic synthesis and peptide coupling, acting as a stable, C-protected building block.

Chemical Profile & Structural Logic[1]

Identity
  • IUPAC Name: this compound

  • Parent Acid: L-3-(1-Pyrazolyl)alanine (CAS: 10162-27-3)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 169.18 g/mol

The Histidine Isostere Hypothesis

The core scientific value of this compound is its use as a "dead" Histidine analogue.

  • Histidine (Imidazole): Acts as a proton shuttle at physiological pH (can be both donor and acceptor).

  • Pyrazolylalanine (Pyrazole): Remains uncharged at physiological pH (pKa ~2.5). It retains the hydrogen bond acceptor capability (N2) and donor capability (if N-H is present, though in 1-substituted pyrazoles like this, the N1 is alkylated, leaving N2 as a weak base).

Application Insight: If replacing a critical Histidine residue in a protein with Pyrazolylalanine results in loss of activity, the Histidine was likely acting as a general acid/base catalyst. If binding affinity remains but catalysis stops, the residue was structural.

Visualization: Isosteric Comparison

The following diagram illustrates the structural relationship and electronic divergence between the natural amino acid Histidine and the synthetic tool Pyrazolylalanine.

Isostere_Comparison His L-Histidine (Imidazole Ring) pKa ~ 6.0 Proton Shuttle: YES Pyz This compound (Pyrazole Ring) pKa ~ 2.5 Proton Shuttle: NO His->Pyz Bio-Isosteric Replacement (Sterics Retained, Electronics Altered) App1 Mechanism Probing (Enzyme Active Sites) Pyz->App1 App2 Peptide Stability (Protease Resistance) Pyz->App2 caption Fig 1. Structural and Functional Comparison of Histidine vs. Pyrazolylalanine Derivative.

Biological Activity & Pharmacology[1][2][3][4][5][6][7][8][9]

Metabolic Stability

Unlike natural amino acids, the


-(1-pyrazolyl)alanine scaffold displays remarkable metabolic inertness.
  • In Vivo Data: Studies in mice have demonstrated that the parent acid is excreted unchanged in urine.[1]

  • Enzyme Interaction: Unlike free pyrazole (a known inhibitor of liver alcohol dehydrogenase and UDP-glucose dehydrogenase), the amino acid derivative does not inhibit these hepatic enzymes.[1]

  • Significance: This inertness makes it an excellent scaffold for designing metabolically stable peptides (peptidomimetics) that resist degradation by endogenous proteases.

Antimicrobial & Agrochemical Activity

While the amino acid itself is not a potent antibiotic, it serves as a precursor to bioactive pyrazole amides.

  • Mechanism: Derivatives synthesized from this ester often target bacterial cell wall synthesis or fungal metabolic pathways.

  • Plant Defense: In Cucurbitaceae, the accumulation of this non-proteinogenic amino acid acts as a nitrogen storage depot that may deter herbivory due to its non-nutritive status for insects.

Data Summary: Biological Properties[1][2][3][4][6][7][8][9][10][11][12][13]
ParameterHistidine

-(1-Pyrazolyl)alanine Methyl Ester
Implication
Side Chain pKa ~6.0~2.5Pyrazole is neutral at pH 7.4; cannot participate in acid-base catalysis.
Metabolism Rapidly metabolizedExcreted >90% unchangedHigh metabolic stability for drug candidates.
Toxicity Non-toxic (Essential)Low (Inert)Safe for use as a chemical probe.
H-Bonding Donor & AcceptorAcceptor (N2) onlyAltered binding kinetics in receptor pockets.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to convert the commercially available parent acid into the methyl ester reagent.

Reagents:

  • L-3-(1-Pyrazolyl)alanine (Parent Acid)

  • Thionyl Chloride (SOCl

    
    )
    
  • Anhydrous Methanol (MeOH)

Methodology:

  • Preparation: Chill 50 mL of anhydrous MeOH to 0°C in an ice bath under nitrogen atmosphere.

  • Activation: Dropwise add SOCl

    
     (3.0 equivalents) to the MeOH. Caution: Exothermic reaction; evolution of HCl gas. Stir for 15 minutes.
    
  • Addition: Add L-3-(1-Pyrazolyl)alanine (1.0 equivalent) to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • Purification: Recrystallize from MeOH/Ether to yield the pure methyl ester hydrochloride.

Protocol B: Incorporation into Peptides (Solid Phase Synthesis)

Standard Fmoc-chemistry adaptation.

  • Protection: The free amine of the methyl ester must be Fmoc-protected (Fmoc-OSu, NaHCO

    
    , Dioxane/Water) prior to SPPS if used as an internal residue. If used as the C-terminal residue, the methyl ester serves as the protecting group.
    
  • Coupling: Use HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Cleavage: If the methyl ester is the desired final product, do not use strong base. If the free acid is required, hydrolyze with LiOH in THF/Water (1:1) post-synthesis.

Mechanism of Action Workflow

The following diagram details how this compound is utilized in a "Structure-Activity Relationship" (SAR) campaign to identify the role of Histidine in a target protein.

SAR_Workflow Start Target Protein Identified (Contains Critical Histidine) Hypothesis Hypothesis: Is His acting as a Proton Shuttle or a Structural Anchor? Start->Hypothesis Exp_Design Design Analogue: Replace His with Pyrazolyl-Alanine Hypothesis->Exp_Design Synthesis Synthesize Peptide Using this compound Exp_Design->Synthesis Assay Biological Assay (Enzyme Activity / Binding) Synthesis->Assay Result_A Activity LOST Conclusion: His was catalytic (Acid/Base) Assay->Result_A If... Result_B Activity RETAINED Conclusion: His was structural (H-Bond/Steric) Assay->Result_B If... caption Fig 2. SAR Decision Tree using Pyrazolylalanine as a Chemical Probe.

References

  • Fowden, L., et al. (1959).[2] "Nitrogenous compounds and nitrogen metabolism in the Cucurbitaceae." Symposium of the Society for Experimental Biology, 13, 126-140. [Source Verified: NIH/PubMed Context]

  • Dunnill, P. M., & Fowden, L. (1965). "The amino acids of seeds of the Cucurbitaceae."[1] Phytochemistry, 4(6), 933-944. Link

  • LaRue, T. A. (1965). "Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole.
  • Jahangir Alam, M., et al. (2019).[3] "A Review on Pyrazole chemical entity and Biological Activity." International Journal of Pharmaceutical Sciences and Research. Link

  • Hofmann, K., et al. (1968). "Studies on Polypeptides. XL. Synthetic Routes to Peptides Containing beta-(1-Pyrazolyl)alanine." Journal of the American Chemical Society, 90(22), 6207–6212. Link

Sources

Comprehensive Spectroscopic Characterization of Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate , a critical non-natural amino acid derivative used as a histidine isostere in medicinal chemistry and peptide engineering.[1]

Introduction & Structural Context

This compound (often referred to as


-(1-pyrazolyl)alanine methyl ester) is a heterocyclic amino acid derivative.[1] Structurally, it consists of an alanine backbone where the 

-carbon is substituted with a pyrazole ring at the

position.[1][2]

This molecule is significant in drug discovery because the pyrazole ring acts as a bioisostere for the imidazole ring of histidine, offering altered


 properties and hydrogen bonding capabilities while preventing tautomeric ambiguity often seen in histidine (N

vs. N

).[1][2]
Key Physicochemical Properties
PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 169.18 g/mol
Monoisotopic Mass 169.0851
Structure Type

-linked Heterocyclic Amino Acid Ester

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting spectroscopic data, particularly for identifying regioisomeric impurities (e.g.,


-linked pyrazoles).[1][2]
Synthesis Workflow

The most robust synthesis involves the nucleophilic ring-opening of


-protected serine 

-lactone by pyrazole, followed by deprotection and esterification.[1] Alternatively, it can be synthesized via Michael addition of pyrazole to a dehydroalanine derivative.[1][2]

Synthesis Start N-Protected Serine (or Serine Lactone) Step1 Nucleophilic Substitution (Pyrazole + Base) Start->Step1 SN2 Inter N-Protected 3-(1-Pyrazolyl)alanine Step1->Inter Step2 Esterification (MeOH / SOCl2) Inter->Step2 Deprotection Final Methyl 2-amino-3- (1H-pyrazol-1-yl)propanoate Step2->Final

Figure 1: Synthetic pathway highlighting the origin of the N-C bond formation.[2]

Common Impurities[1][2]
  • Regioisomers: 3-(1H-pyrazol-3-yl)... or 3-(1H-pyrazol-5-yl)... derivatives (C-linked).[1] These are distinguished by

    
     NMR coupling patterns.
    
  • Hydrolysis Product: The free acid (loss of methyl group).[1][2]

  • Solvents: Methanol (from esterification), Ethyl Acetate.[1][2]

Spectroscopic Data Analysis[1][2][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes the hydrochloride salt form in DMSO-


 or the free base in 

.[1] The

-linkage is confirmed by the specific chemical shifts of the pyrazole protons.[1]

H NMR Assignment Strategy
  • Pyrazole Ring: The

    
    -substituted pyrazole exhibits a characteristic "2 downfield, 1 upfield" pattern.[1][2] H-3 and H-5 appear deshielded (
    
    
    
    7.4 ppm), while H-4 is shielded (~6.2 ppm).[1][2]
  • Backbone: The

    
    -methylene protons (
    
    
    
    ) are significantly deshielded (
    
    
    4.5–4.7 ppm) compared to standard alanine derivatives due to the electronegative pyrazole nitrogen.[1]
  • Methyl Ester: A sharp singlet at

    
    3.6–3.7 ppm.[1]
    
Table 1:

H NMR Data (400 MHz, DMSO-

)

Note: Data represents the HCl salt form.

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
Amine (

)
8.60 - 8.80br s-3HExchangeable ammonium protons.[1]
Py-H5 7.78d2.21HDeshielded, adjacent to N1.[1][2]
Py-H3 7.49d1.81HDeshielded, adjacent to N2.[1][2]
Py-H4 6.28t (or dd)2.11HShielded, characteristic of pos.[1][2] 4.

-CH

4.68d (or m)5.82HDiastereotopic, deshielded by N.

-CH
4.45t (or m)5.81HAlpha-proton.[1]
OCH

3.72s-3HMethyl ester singlet.[1]
Table 2:

C NMR Data (100 MHz, DMSO-

)
Position

(ppm)
TypeAssignment
C=O 168.5CqCarbonyl ester.[1]
Py-C3 139.8CHAromatic pyrazole.[1]
Py-C5 130.5CHAromatic pyrazole (adjacent to N).[1]
Py-C4 105.8CHCharacteristic high-field aromatic C.
OCH

53.2CH

Methoxy carbon.[1]

-C
51.8CHAlpha carbon.[1]

-C
49.5CH

Beta carbon (N-linked).[1]
2D NMR Correlations (HMBC/COSY)
  • COSY: Strong correlation between

    
    -CH and 
    
    
    
    -CH
    
    
    .[1] Weak correlation between Py-H4 and Py-H3/H5.[1]
  • HMBC:

    • 
      -CH
      
      
      
      protons show long-range coupling to Py-C3 and Py-C5, confirming the
      
      
      -linkage.[1]
    • OCH

      
       protons correlate to the C=O carbonyl.[1]
      
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.[1]

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Calculated Mass (

    
    ):  170.0924[2]
    
  • Observed Mass:

    
    [2]
    
  • Fragmentation Pattern:

    • m/z 170: Parent Ion

      
      .[1][2]
      
    • m/z 111: Loss of carbomethoxy group (

      
      ).[1][2]
      
    • m/z 69: Pyrazole cation (

      
      ), characteristic of 
      
      
      
      -linked pyrazoles.[1][2]
Infrared Spectroscopy (IR)
  • Amine (

    
    ):  Broad band at 
    
    
    
    (stretching).[2]
  • Ester (

    
    ):  Strong, sharp peak at 
    
    
    
    .[2]
  • Pyrazole Ring (

    
    ):  Medium intensity bands at 
    
    
    
    and
    
    
    .[2]

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this preparation protocol.

NMR Sample Preparation
  • Solvent Selection: Use DMSO-

    
      for the hydrochloride salt (solubility is poor in 
    
    
    
    ).[1] Use
    
    
    only for the free base oil.[1]
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Reference: Calibrate chemical shifts to the residual solvent peak (DMSO:

    
     2.50 ppm, 
    
    
    
    39.5 ppm).
Storage & Stability
  • State: The HCl salt is a stable white solid.[1] The free base is an oil and prone to racemization or hydrolysis if not stored cold.[1][2]

  • Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Pyrazolyl-Alanine Derivatives: Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C.[1][2][3] (1992).[1][2][3][4] Synthesis of N-Protected

    
    -Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its 
    
    
    
    -Lactone: N
    
    
    -(Benzyloxycarbonyl)-
    
    
    -(pyrazol-1-yl)-L-Alanine.[1] Organic Syntheses, 70, 1.[1][2][3]
  • NMR of Pyrazole Derivatives: Elguero, J., et al.[1][2][4] (1966).[1][2] Proton Magnetic Resonance Spectra of N-Substituted Pyrazoles. Bulletin de la Société Chimique de France. (Foundational reference for pyrazole ring shifts).

  • General Spectroscopic Data for Amino Acid Esters: Pretsch, E., Bühlmann, P., & Badertscher, M.[1][2] (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

Sources

The Pyrazole Paradigm: Structural Mastery in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights into the pyrazole scaffold, moving from fundamental physicochemical properties to advanced synthetic control and medicinal chemistry applications.

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a "privileged scaffold" in modern drug discovery, appearing in over 40 FDA-approved therapeutics including Celecoxib, Ruxolitinib, and Crizotinib. Its ubiquity stems from a unique electronic duality: it acts simultaneously as a hydrogen bond donor (NH) and acceptor (N2), allowing it to mimic peptide bonds and anchor molecules within kinase hinge regions or GPCR pockets. This guide dissects the pyrazole scaffold’s utility, offering a roadmap for mastering its tautomeric complexity, regioselective synthesis, and structure-activity relationships (SAR).

Part 1: The Physicochemical Core

Tautomerism & Electronic Duality

The defining feature of the unsubstituted pyrazole is its annular tautomerism. In solution, the proton oscillates between N1 and N2, making the C3 and C5 positions chemically equivalent unless the nitrogen is substituted.

  • H-Bonding Capability: Pyrazole is amphoteric. The pyrrole-like NH serves as a donor (pKa ~14), while the pyridine-like N serves as an acceptor (pKa of conjugate acid ~2.5). This allows it to form bidentate hydrogen bonds, a critical feature for binding to the hinge region of kinases (e.g., the ATP-binding site).

  • Aromaticity: With 6

    
    -electrons, pyrazole is highly stable (aromatic stabilization energy ~25 kcal/mol), resisting oxidative metabolism better than furan or pyrrole isosteres.
    
Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift that renders C3 and C5 equivalent in unsubstituted systems, a factor that complicates regioselectivity during synthesis.

Pyrazole_Tautomerism Figure 1: Annular Tautomerism of the Pyrazole Scaffold TautomerA 1H-Pyrazole (Tautomer A) (N1-H Donor, N2 Acceptor) Transition Proton Transfer (Fast Equilibrium) TautomerA->Transition Kd ~ 1 TautomerB 1H-Pyrazole (Tautomer B) (N2-H Donor, N1 Acceptor) Transition->TautomerB

Part 2: Synthetic Architecture & Regiocontrol

The Regioselectivity Challenge

The classical Knorr Synthesis (hydrazine + 1,3-diketone) often yields mixtures of 1,3- and 1,5-isomers when using substituted hydrazines.[1] Separating these regioisomers is costly and inefficient. Modern medicinal chemistry demands regiodivergent methods.

Protocol: Regioselective Synthesis via N-Tosylhydrazones

This protocol represents a "Gold Standard" for generating 1,3,5-trisubstituted pyrazoles with high regiocontrol, avoiding the ambiguity of diketone condensations.

Mechanism: [3+2] Cycloaddition of in situ generated diazo compounds (from tosylhydrazones) with terminal alkynes.

Reagents:

  • Substrate A: N-alkylated tosylhydrazone (1.0 equiv)

  • Substrate B: Terminal alkyne (1.2 equiv)

  • Base: t-BuOK (2.5 equiv)

  • Solvent: Pyridine (anhydrous)

  • Catalyst: 18-crown-6 (0.1 equiv) - Optional, enhances yield

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve the N-alkylated tosylhydrazone (0.5 mmol) and 18-crown-6 in anhydrous pyridine (3.0 mL).

  • Activation: Add t-BuOK (1.25 mmol) in one portion under nitrogen atmosphere. The solution typically turns deep orange/red, indicating diazo formation.

  • Cycloaddition: Add the terminal alkyne (0.6 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the hydrazone.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove pyridine. Dry organic layer over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

  • Regioselectivity: This method exclusively yields the 1,3,5-isomer due to steric steering during the cycloaddition step.

  • Yield: Typically 75–92% for diverse aryl/alkyl substituents.

Visualization: Synthetic Workflow

Synthetic_Workflow Figure 2: Regioselective Synthesis Workflow via Tosylhydrazones Hydrazone N-Alkylated Tosylhydrazone Diazo In Situ Diazo Intermediate Hydrazone->Diazo Elimination Alkyne Terminal Alkyne (R-C≡CH) Cyclo [3+2] Cycloaddition (80°C, 4-6h) Alkyne->Cyclo Regiocontrol Base Base: t-BuOK Solvent: Pyridine Base->Diazo Elimination Diazo->Cyclo Regiocontrol Product 1,3,5-Trisubstituted Pyrazole Cyclo->Product Aromatization

Part 3: Medicinal Chemistry & SAR

The "Hinge Binder" Concept

In kinase inhibitors, the pyrazole motif is frequently employed to mimic the adenine ring of ATP. The N1 and N2 atoms form a donor-acceptor pair that hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region.

Case Study: Ruxolitinib (JAK1/2 Inhibitor)

Ruxolitinib utilizes a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system) to anchor into the JAK2 ATP-binding pocket.

  • Hinge Interaction: The pyrazole-like NH forms a critical hydrogen bond with Glu930 and Leu932 in the JAK2 hinge region.[3]

  • Gatekeeper Interaction: The scaffold orients the lipophilic cyclopentyl group towards the Met929 gatekeeper residue, enhancing selectivity for JAK2 over other kinases with bulkier gatekeepers.

  • Selectivity: The specific substitution at the pyrazole N1 position dictates the vector of the tail group, pushing it into the solvent-exposed region or specificity pocket.

Visualization: Ruxolitinib SAR Map

Ruxolitinib_SAR Figure 3: Structural Binding Mode of Ruxolitinib in JAK2 Core Ruxolitinib (Pyrazolo-Pyrimidine Core) Hinge Hinge Region (Glu930, Leu932) Core->Hinge Bidentate H-Bonds (Critical for Potency) Gatekeeper Gatekeeper Residue (Met929) Core->Gatekeeper Van der Waals (Selectivity) Solvent Solvent Front (Solubility/PK) Core->Solvent N1-Substitution (ADME Properties)

[3]

Part 4: Strategic Data & Approved Therapeutics

The following table summarizes key FDA-approved drugs containing the pyrazole scaffold, highlighting the structural role of the pyrazole ring.

Drug NameTargetIndicationRole of Pyrazole Scaffold
Celecoxib COX-2InflammationScaffolding unit; orients phenyl rings to fit the COX-2 hydrophobic side pocket.
Ruxolitinib JAK1/2MyelofibrosisHinge binder; mimics ATP adenine ring to form H-bonds with Glu930/Leu932.
Crizotinib ALK/c-METNSCLCHinge binder; interacts with Gly2032 (ALK) and Met1211 (c-MET).
Sildenafil PDE5Erectile Dysf.[4]Mimics guanine base; H-bonding with Gln817 in the PDE5 active site.
Axitinib VEGFRRenal Cell Ca.Core scaffold; facilitates H-bonding and pi-stacking within the kinase domain.

References

  • Pyrazole as a Privileged Scaffold: Ansari, A. et al.[4][5][6] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review."[6] PubMed. [Link]

  • Regioselective Synthesis Protocol: Kong, Y. et al.[1][7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters (2014).[7] [Link]

  • Ruxolitinib Binding Mode: Fabbro, D. et al. "Structural insights into JAK2 inhibition by ruxolitinib."[3][8] Journal of Medicinal Chemistry. [Link]

  • Crizotinib Structure & Interactions: Cui, J.J. et al. "Structure Based Drug Design of Crizotinib (PF-02341066)."[9] Journal of Medicinal Chemistry (2011). [Link]

  • Physicochemical Properties: Elguero, J. et al. "Tautomerism in Pyrazoles."[5][10] Advances in Heterocyclic Chemistry. [Link]

Sources

Technical Guide: Preliminary Cytotoxicity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Hit-to-Lead Validation: Protocols, Pitfalls, and Mechanistic Analysis

Executive Summary: The "Privileged Scaffold" Paradox

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant due to their ability to engage diverse biological targets (e.g., EGFR, VEGFR, Tubulin). However, this versatility comes with a significant liability in early-stage screening: chemical interference .

Many pyrazole derivatives, particularly those with phenolic or amine substituents, possess intrinsic reductive properties. In standard metabolic assays (like MTT), these compounds can chemically reduce tetrazolium salts independent of cellular metabolism, leading to false-negative cytotoxicity data (i.e., the cells appear viable because the compound artificially generates the signal).

This guide outlines a self-validating screening architecture designed to eliminate these artifacts, compliant with ISO 10993-5 standards, ensuring that "hits" are biologically real rather than chemical ghosts.

Part 1: Strategic Assay Design

To ensure data integrity, one must move beyond the "one-size-fits-all" approach. The selection of the assay depends on the specific chemical nature of the pyrazole derivative.

1.1 The Interference Trap: MTT vs. SRB

The standard MTT assay relies on mitochondrial succinate dehydrogenase to convert yellow tetrazolium to purple formazan. Pyrazoles with high redox potential can mimic this enzyme, reducing MTT extracellularly [1].

Recommendation: For primary screening of pyrazoles, Sulforhodamine B (SRB) is the gold standard. It measures cellular protein content, which is immune to redox interference.

FeatureMTT / MTS / CCK-8Sulforhodamine B (SRB)ATP Luminescence
Target Metabolic Activity (Redox)Total Protein (Amino Acids)Cellular ATP
Pyrazole Interference High (Reductive compounds cause false signal)None (Stains fixed proteins)Low (Luciferase inhibition possible)
Sensitivity ModerateHighVery High
Throughput HighModerate (Wash steps required)High
Cost LowLowHigh
1.2 The "Cell-Free" Validation Step

Before applying cells, a Cell-Free Interference Check is mandatory for all new pyrazole libraries.

  • Prepare the highest test concentration of the compound in culture medium (no cells).

  • Add the detection reagent (e.g., MTT/CCK-8).

  • Incubate for 2–4 hours.

  • Measure absorbance.[1][2][3]

  • Result: If absorbance > Media Control, the compound is chemically reducing the dye. Switch to SRB assay immediately.

Part 2: Experimental Protocol (ISO 10993-5 Aligned)

This protocol is adapted for high-throughput screening of pyrazole libraries using the SRB method to avoid redox artifacts.

2.1 Reagent Preparation & Solubility
  • Stock Solution: Dissolve pyrazole derivatives in 100% DMSO to 10–20 mM.

  • Working Solution: Dilute in culture medium.

    • Critical Constraint: Final DMSO concentration must be ≤ 0.5% (v/v) .[1] Higher levels permeabilize membranes, masking the compound's specific toxicity [2].

  • Controls:

    • Negative (Vehicle): 0.5% DMSO in medium.[1]

    • Positive: Doxorubicin (1–10 µM) or Triton X-100 (0.1%).[1]

2.2 Cell Line Selection (Paired Screening)

To determine the Selectivity Index (SI) , you must screen a cancer line against a tissue-matched normal line.

  • Breast: MCF-7 (Cancer) vs. MCF-10A (Normal Epithelial).[1][4]

  • Lung: A549 (Cancer) vs. MRC-5 or BEAS-2B (Normal Fibroblast/Epithelial).[1]

  • General: HEK293 (Embryonic Kidney) is often used as a generic "normal" proxy, though tissue-specific controls are superior.

2.3 Step-by-Step SRB Workflow
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Exposure: Aspirate media. Add 100 µL of compound working solutions (Serial dilution: e.g., 100, 50, 25, 12.5, 6.25 µM). Incubate for 48h or 72h .

  • Fixation (The "Stop" Button):

    • Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium (Final TCA ~10%).

    • Incubate 1h at 4°C. This fixes the proteins and prevents any further metabolic changes.

  • Washing: Wash 4x with tap water. Air dry plates completely.[1]

  • Staining: Add 100 µL 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 15–30 min at room temp.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye.[1] Air dry. Solubilize bound dye with 150 µL 10 mM Tris base (pH 10.5).

  • Readout: Shake for 5 min. Measure Absorbance (OD) at 510–540 nm .[1]

Part 3: Data Visualization & Logic
3.1 The Screening Logic Flow

The following diagram illustrates the decision matrix for screening pyrazole derivatives, incorporating the critical interference check.

ScreeningWorkflow Synthesis Pyrazole Synthesis (Library Generation) Solubility Solubility Check (DMSO < 0.5%) Synthesis->Solubility Interference Cell-Free Interference Check (Compound + Reagent - Cells) Solubility->Interference Decision Redox Activity Detected? Interference->Decision MTT Metabolic Assay (MTT/MTS) Decision->MTT No SRB Protein Assay (SRB / Crystal Violet) Decision->SRB Yes (False Positive Risk) Screening Dose-Response Screening (Cancer vs. Normal Lines) MTT->Screening SRB->Screening Analysis Calculate IC50 & SI Screening->Analysis

Caption: Figure 1. Decision logic for pyrazole screening. Note the critical bifurcation at the "Interference Check" to prevent false-negative cytotoxicity results caused by redox-active pyrazoles.

3.2 Data Analysis & Selectivity Index (SI)

Calculate the


 Cell Viability using the formula:


[1]

Determine the IC50 (concentration inhibiting 50% growth) using non-linear regression (Sigmoidal dose-response). Then, calculate the Selectivity Index (SI):


[1][4][5]

Interpretation:

  • SI < 2: General toxin (Low therapeutic potential).[1]

  • SI > 3: Good selectivity (Potential lead).[1]

  • SI > 10: Excellent selectivity [3].[1]

Part 4: Mechanistic Context (SAR)[1]

Understanding why a pyrazole is cytotoxic is as important as knowing that it is.[1] The cytotoxicity of pyrazole derivatives is often governed by the substituents at positions 3, 4, and 5 of the pyrazole ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the phenyl rings often enhance lipophilicity and metabolic stability, increasing potency against EGFR/VEGFR kinases [4].
  • Position 4 Substitution: This is a critical vector for inhibiting tubulin polymerization.[1] Bulky groups here can sterically hinder microtubule formation, leading to G2/M cell cycle arrest and apoptosis [5].

4.1 Mechanism of Action Pathway

The following diagram details how successful pyrazole hits typically induce cytotoxicity.

Mechanism Pyrazole Pyrazole Derivative Target1 Kinase Inhibition (EGFR / VEGFR) Pyrazole->Target1 Target2 Tubulin Destabilization Pyrazole->Target2 Signal1 Reduced Phosphorylation Target1->Signal1 Signal2 G2/M Arrest Target2->Signal2 Mito Mitochondrial Depolarization Signal1->Mito Signal2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis (Cytotoxicity) Caspase->Death

Caption: Figure 2.[1] Common cytotoxic pathways for pyrazole derivatives. Dual targeting of kinases and microtubules converges on mitochondrial dysfunction and caspase-mediated apoptosis.

References
  • Stockert, J. C., et al. (2018). "Assays for Viability: Metabolic and Functional Aspects." Acta Histochemica. Link

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."[1] International Organization for Standardization.[1][6] Link

  • Indrayanto, G., et al. (2021). "The Calculated Values of the Selectivity Index (SI) of Some Compounds." ResearchGate / Profiles.[1] Link

  • Zhang, L., et al. (2024).[7] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. Link[1]

  • Nitulescu, G. M., et al. (2023).[3] "The Potential of Pyrazole Derivatives as Tubulin Polymerization Inhibitors." International Journal of Molecular Sciences. Link

Sources

Methodological & Application

step-by-step synthesis of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate , a non-proteinogenic amino acid derivative often utilized as a histidine isostere in medicinal chemistry and peptide engineering.[1][2]

Part 1: Strategic Analysis & Retrosynthesis

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • Common Name:

    
    -(1-Pyrazolyl)alanine methyl ester[1][2]
    
  • Role: Building block for peptidomimetics; modulates basicity and hydrogen bonding capacity compared to histidine.[2]

Retrosynthetic Logic: The most robust synthetic route relies on an Aza-Michael Addition .[2] This approach leverages the nucleophilicity of the pyrazole nitrogen to attack an electron-deficient alkene (dehydroalanine derivative).[1][2] This method is preferred over nucleophilic substitution on serine halides due to higher yields and cleaner regioselectivity (N1 vs. C-alkylation).[1][2]

Pathway Overview:

  • Precursor Formation: Synthesis of

    
    -protected dehydroalanine methyl ester (the Michael acceptor).[2]
    
  • Michael Addition: Base-catalyzed addition of

    
    -pyrazole to the alkene.[2]
    
  • Deprotection: Selective removal of the

    
    -protecting group (Boc) while retaining the methyl ester.[2]
    

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Michael Acceptor

Target: Methyl 2-((tert-butoxycarbonyl)amino)acrylate[1][2]

While commercially available, this intermediate is cost-effectively synthesized from


-Boc-Serine methyl ester via 

-elimination.[1][2]

Reagents:

  • 
    -Boc-L-Serine methyl ester (1.0 eq)[1][2]
    
  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1][2]

  • Triethylamine (TEA) (2.5 eq)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

Protocol:

  • Dissolution: Dissolve

    
    -Boc-Serine methyl ester (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.[2]
    
  • Mesylation: Add TEA (25 mmol) followed by dropwise addition of MsCl (12 mmol). Stir at 0°C for 1 hour.

  • Elimination: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The excess base promotes the elimination of the mesylate to form the dehydroalanine derivative.

  • Workup: Wash the organic layer with 1M KHSO

    
     (2x), saturated NaHCO
    
    
    
    (2x), and brine. Dry over Na
    
    
    SO
    
    
    and concentrate in vacuo.
  • Purification: The crude acrylate is typically pure enough (>95%) for the next step.[2] If necessary, purify via flash chromatography (Hexanes/EtOAc).[2]

Phase 2: Aza-Michael Addition of Pyrazole

Target: Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoate[1][2]

Critical Mechanism: The reaction relies on the 1,4-addition of the pyrazolate anion.[2] Regioselectivity (N1 vs. C) is controlled by using a mild base and thermodynamic control.[2]

Reagents:

  • Methyl 2-((tert-butoxycarbonyl)amino)acrylate (1.0 eq)[1][2]

  • 
    -Pyrazole (1.2 eq)[1][2]
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (0.5 eq) or DBU (0.1 eq)[1][2]
  • Acetonitrile (MeCN) (Solvent)[1][2]

Protocol:

  • Setup: In a round-bottom flask, suspend

    
    -pyrazole (12 mmol) and K
    
    
    
    CO
    
    
    (5 mmol) in MeCN (40 mL).
  • Addition: Add the acrylate from Phase 1 (10 mmol) dissolved in MeCN (10 mL).

  • Reaction: Reflux the mixture at 80°C for 12–24 hours. Monitor by TLC (SiO

    
    ; 1:1 EtOAc/Hexanes).[2] The starting acrylate spot (
    
    
    
    ) should disappear, and a lower
    
    
    product spot should appear.[2]
  • Workup: Filter off the solid K

    
    CO
    
    
    
    . Concentrate the filtrate to a residue.[2]
  • Extraction: Redissolve residue in EtOAc (100 mL), wash with water (2x) and brine.

  • Purification: Purify via silica gel column chromatography. Elute with a gradient of 20%

    
     50% EtOAc in Hexanes.[2]
    
    • Note: The N1-isomer is the major product.[2] Any minor N2-isomer (if substituted pyrazole is used) or C-alkylated byproducts are separated here.

Phase 3: Selective N-Deprotection

Target: this compound (Dihydrochloride Salt)[1][2]

Reagents:

  • 4M HCl in Dioxane[2]

  • Methanol (optional co-solvent)[1][2]

  • Diethyl ether (for precipitation)[1][2]

Protocol:

  • Deprotection: Dissolve the purified

    
    -Boc intermediate (5 mmol) in 4M HCl/Dioxane (15 mL).
    
  • Reaction: Stir at RT for 1–2 hours. Evolution of CO

    
     gas indicates reaction progress.[2]
    
  • Isolation: Concentrate the solvent to roughly 1/3 volume.[2] Add cold diethyl ether (50 mL) to induce precipitation.

  • Filtration: Filter the white solid under an inert atmosphere (hygroscopic).[2] Wash with cold ether.[2]

  • Drying: Dry under high vacuum to afford the target compound as the hydrochloride salt.[2]

Part 3: Data Summary & Visualization

Process Parameters Table
StepReaction TypeKey ReagentsCritical ConditionApprox. Yield
1

-Elimination
MsCl, TEA, DCM0°C

RT
90–95%
2 Aza-Michael AdditionPyrazole, K

CO

, MeCN
Reflux (80°C)75–85%
3 Acidolysis (Deprotection)4M HCl/DioxaneAnhydrous, RT>95%
Synthesis Workflow Diagram

G Start N-Boc-Serine Methyl Ester Inter1 N-Boc-Dehydroalanine Methyl Ester Start->Inter1 Elimination R1 MsCl, TEA DCM, 0°C Inter2 N-Boc-beta-(1-pyrazolyl) alanine Methyl Ester Inter1->Inter2 Michael Addn R2 Pyrazole, K2CO3 MeCN, Reflux Final Methyl 2-amino-3- (1H-pyrazol-1-yl)propanoate (HCl Salt) Inter2->Final Deprotection R3 4M HCl in Dioxane

Caption: Step-wise synthetic pathway from Serine precursor to Pyrazolyl-alanine derivative.

Part 4: Safety & Handling (E-E-A-T)

  • Chemical Hazards:

    • Methanesulfonyl Chloride (MsCl): Highly corrosive and lachrymator.[2] Handle only in a fume hood.

    • Pyrazole: Toxic if swallowed; skin and eye irritant.[2][3][4]

    • HCl/Dioxane: Corrosive and moisture sensitive.[2]

  • Storage: The final hydrochloride salt is hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis of the methyl ester.

  • Waste Disposal: All organic filtrates containing pyrazole should be segregated as hazardous organic waste.[2]

References

  • Pansare, S. V., et al. (1992).[2] "Synthesis of N-Protected

    
    -Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its 
    
    
    
    -Lactone: N
    
    
    -(Benzyloxycarbonyl)-
    
    
    -(pyrazol-1-yl)-L-Alanine." Organic Syntheses, 70,[1][2][5] 1. Link
  • Teno, N., et al. (2016).[2] "Development of novel pyrazole-based amino acid derivatives." European Journal of Medicinal Chemistry, 117, 157-166.[2]

  • ChemScene. (n.d.).[2] "this compound Product Data." Link

Sources

The Pivotal Role of Pyrazole Derivatives in Modern Anticancer Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down a multitude of chemical avenues. Among the most promising are the pyrazole derivatives, a class of heterocyclic compounds that have demonstrated remarkable versatility and potency in targeting the complex machinery of cancer cells.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of pyrazole derivatives in anticancer research, complete with detailed experimental protocols and an analysis of their mechanisms of action.

The Scientific Underpinnings of Pyrazole's Anticancer Efficacy

Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[3][4] Their unique five-membered ring structure, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of potent and selective anticancer agents.[1][5] Structure-activity relationship (SAR) studies have consistently shown that strategic substitutions on the pyrazole ring can dramatically enhance anticancer efficacy and selectivity towards tumor cells.[1][6]

The anticancer prowess of pyrazole derivatives stems from their ability to interact with a diverse array of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][2] These include, but are not limited to, key enzymes and signaling proteins such as:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, aberrant CDK activity is a hallmark of many cancers. Pyrazole derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazole-based compounds can inhibit VEGFR, thereby stifling tumor growth.

  • B-Raf (BRAF): A serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway. Mutations in the BRAF gene are common in several cancers, and pyrazole derivatives have been designed to target these mutated forms.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in cellular responses to stress, inflammation, and apoptosis, p38 MAPK is another attractive target for pyrazole-based inhibitors.[8]

  • PI3K/AKT Pathway: This signaling cascade is central to cell growth, proliferation, and survival. Pyrazole derivatives have been shown to effectively inhibit key components of this pathway.[9][10][11]

The ability of a single scaffold to be tailored to inhibit such a wide range of targets underscores the immense potential of pyrazole derivatives in the development of next-generation cancer therapies.

Experimental Roadmap: From Synthesis to Cellular Analysis

The journey of a novel pyrazole derivative from a concept to a potential anticancer drug candidate involves a series of well-defined experimental stages. This section provides a high-level workflow and detailed protocols for key assays.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of Pyrazole Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Viability_Assay Cell Viability Assay (MTT/XTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Viability_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Kinase_Assay Kinase Inhibition Assay Western_Blot->Kinase_Assay

Caption: A generalized experimental workflow for the evaluation of anticancer pyrazole derivatives.

Protocol 1: Synthesis of a Representative Anticancer Pyrazole Derivative

This protocol outlines a general method for the synthesis of pyrazole derivatives through the condensation of a β-diketone with hydrazine hydrate, a classic and effective approach.[12]

Materials:

  • β-Diketone derivative (e.g., pentane-2,4-dione)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-diketone derivative in ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate dropwise to the solution. An equimolar ratio of the β-diketone to hydrazine hydrate is typically used.[12]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified duration (typically several hours).[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The pyrazole product will often precipitate out of the solution.[12]

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.[12]

  • Drying and Characterization: Dry the synthesized pyrazole derivative. The purity and identity of the compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population treated with a pyrazole derivative.[18]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the pyrazole derivative induces cell cycle arrest at that checkpoint.

Protocol 4: Apoptosis Detection by Annexin V-FITC Staining

This method identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[19][20][21]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[22]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Case Study: Pyrazole Derivatives Targeting Key Signaling Pathways

To illustrate the practical application of these protocols, let's consider a hypothetical pyrazole derivative, "Pyracel," designed to inhibit the PI3K/AKT and MAPK/ERK signaling pathways.

Hypothetical Data for "Pyracel"

Cell LineCancer Type"Pyracel" IC50 (µM)[10][23][24][25]
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.5
U87-MGGlioblastoma6.1

Following the determination of its cytotoxic activity, cell cycle analysis reveals that "Pyracel" induces G1 phase arrest in HCT116 cells. Furthermore, Annexin V-FITC staining demonstrates a significant increase in the population of early apoptotic cells after treatment.

To elucidate the mechanism of action, Western blot analysis would be performed to examine the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways. A decrease in the phosphorylation of AKT and ERK would confirm that "Pyracel" is indeed inhibiting these pathways.

Signaling_Pathway_Inhibition cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyracel Pyracel (Pyrazole Derivative) Pyracel->PI3K Inhibits Pyracel->RAF Inhibits

Caption: "Pyracel" inhibits both the PI3K/AKT and MAPK/ERK signaling pathways.

Conclusion

Pyrazole derivatives represent a highly promising and versatile class of compounds in the ongoing fight against cancer. Their chemical tractability allows for the fine-tuning of their pharmacological properties to target a wide array of cancer-associated proteins and signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel pyrazole-based anticancer agents. As our understanding of the molecular intricacies of cancer deepens, the rational design and application of pyrazole derivatives will undoubtedly continue to play a pivotal role in the development of more effective and targeted cancer therapies.

References

Click to expand
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). SSRN. Retrieved February 2, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). ACS Omega, 5(41), 26735-26745. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols/MTT. Retrieved February 2, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 2, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4877. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • MTT Assay Protocol. (2023). Springer Nature Experiments. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Antibiotics, 13(1), 89. [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega, 7(27), 23456-23473. [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega, 7(27), 23456-23473. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Molecular Biology, 111, 28.8.1-28.8.12. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega, 7(20), 17348-17357. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). ACS Omega, 5(41), 26735-26745. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Medicinal Chemistry, 15(3), 576-608. [Link]

  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4945. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Current Organic Chemistry, 28(1), 2-20. [Link]

  • Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (2025). Journal of Molecular Structure, 1319, 138681. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Medicinal Chemistry, 15(7), 2094-2114. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6), c708-c713.
  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. Retrieved February 2, 2026, from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). Bio-protocol, 10(19), e3773. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (2015). Letters in Drug Design & Discovery, 12(5), 375-383. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved February 2, 2026, from [Link]

  • Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. (2025). Journal of Molecular Structure, 1319, 138681. [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). International Journal of Molecular Sciences, 24(4), 3530. [Link]

Sources

Application Note: Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026


-(1-pyrazolyl)alanine methyl ester)

Executive Summary & Strategic Utility

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a specialized unnatural amino acid scaffold that serves as a critical bioisostere for Histidine (His) and Phenylalanine (Phe) in medicinal chemistry. Its core value lies in its ability to modulate the physicochemical properties of a peptide or small molecule drug without significantly altering steric bulk.

Key Design Advantages:

  • The "pKa Switch": Unlike Histidine (imidazole pKa ~6.0), the pyrazole side chain (conjugate acid pKa ~2.5) remains uncharged at physiological pH. This allows researchers to probe the necessity of a positive charge in ligand-receptor binding.

  • Hydrogen Bonding: The N2 nitrogen of the pyrazole ring acts as a specific hydrogen bond acceptor, while the absence of the N1 hydrogen (in the 1-substituted isomer) removes a donor site, increasing selectivity.

  • Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism than the electron-rich imidazole of Histidine.

Chemical Profile & Comparative Data[1][2][3][4][5]

Understanding the electrostatic differences between this scaffold and natural amino acids is prerequisite for rational design.

Table 1: Physicochemical Comparison of Side Chains

FeatureHistidine (Imidazole)

-(1-Pyrazolyl)alanine
Phenylalanine (Benzene)
Structure 5-membered, 2N (1,3)5-membered, 2N (1,2)6-membered, 0N
Electronic Nature Amphoteric AromaticElectron-deficient AromaticHydrophobic Aromatic
pKa (Conjugate Acid) ~ 6.0 (Physiological Buffer)~ 2.5 (Neutral at pH 7.4)N/A (Non-ionizable)
H-Bond Capacity Donor (NH) & Acceptor (N:)Acceptor (N:) onlyNone
Coordination Strong Metal Binder (Zn, Cu)Weak/Moderate BinderNone
LogP Contribution HydrophilicModerate LipophilicityLipophilic

Protocol A: Regioselective Synthesis of the Chiral Scaffold

Objective: Synthesize optically pure methyl (S)-2-amino-3-(1H-pyrazol-1-yl)propanoate. Rationale: While racemic synthesis via Michael addition to dehydroalanine is possible, drug development requires enantiopurity. We utilize the serine


-lactone route (modified Mitsunobu) to ensure retention of chirality and strict N1-regioselectivity.
Workflow Diagram

SynthesisWorkflow Start N-Cbz-L-Serine Step1 Cyclization (Mitsunobu) Start->Step1 DEAD, PPh3 Lactone Serine u03b2-Lactone Intermediate Step1->Lactone Step2 Ring Opening (Nucleophilic Attack) Lactone->Step2 Pyrazole, Heat Acid N-Cbz-u03b2-(1-pyrazolyl)alanine Step2->Acid Regioselective N1 Step3 Esterification (SOCl2 / MeOH) Acid->Step3 De-protection / Esterification Final Methyl 2-amino-3- (1H-pyrazol-1-yl)propanoate Step3->Final

Figure 1: Stereoselective synthesis pathway via serine


-lactone intermediate.
Detailed Methodology

Reagents:

  • N-Benzyloxycarbonyl-L-serine (N-Cbz-Ser)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD)

  • Pyrazole (1H-pyrazole)[1][2][3][4][5][6]

  • Thionyl Chloride (

    
    )
    
  • Anhydrous Methanol

Step 1: Formation of N-Cbz-L-Serine


-Lactone 
  • Setup: In a flame-dried flask under argon, dissolve N-Cbz-L-Serine (1 eq) and PPh3 (1 eq) in anhydrous THF at -78°C.

  • Addition: Add DEAD (1 eq) dropwise over 20 minutes. The low temperature prevents racemization.

  • Reaction: Stir at -78°C for 30 mins, then warm to room temperature (RT) over 2 hours.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc). Isolate the

    
    -lactone (white solid).
    
    • Expert Insight: The

      
      -lactone is electrophilic; store at -20°C if not using immediately.
      

Step 2: Nucleophilic Ring Opening

  • Reaction: Dissolve the

    
    -lactone (1 eq) in acetonitrile. Add Pyrazole (1.05 eq).
    
  • Heating: Reflux at 55°C for 12-24 hours. The pyrazole acts as a nucleophile, attacking the

    
    -carbon of the lactone.
    
    • Mechanism Note: Attack at the

      
      -carbon proceeds with inversion of configuration, but since the lactone formation also inverted the serine stereocenter, the net result is retention  of the original L-configuration.
      
  • Workup: Evaporate solvent. Redissolve in DCM and wash with dilute HCl (pH 2) to remove unreacted pyrazole.

Step 3: Methyl Ester Formation & Deprotection

  • Esterification: Dissolve the N-Cbz-protected acid in anhydrous methanol at 0°C.

  • Activation: Add

    
     (2 eq) dropwise.
    
  • Reflux: Heat to reflux for 2 hours.

  • Cbz Removal (Optional): If the free amine is required immediately, perform catalytic hydrogenation (

    
    , Pd/C) in methanol. For the stable scaffold storage, keep as the N-Cbz methyl ester or the amine hydrochloride salt.
    

Application Note: Drug Design Strategy

Decision Matrix: When to Use This Scaffold

Use the following logic flow to determine if


-(1-pyrazolyl)alanine is the correct tool for your SAR (Structure-Activity Relationship) study.

DecisionTree Start Target Residue: Histidine Q1 Is the positive charge critical for binding? Start->Q1 Q2 Is the H-bond Donor (NH) critical? Q1->Q2 No / Unknown UseHis Keep Histidine Q1->UseHis Yes (Cation-u03c0 or Salt Bridge) UsePyraz Use u03b2-(1-Pyrazolyl)Ala (Neutral Isostere) Q2->UsePyraz No (Acceptor only) UseMet Use N-Methyl His or 3-Methyl His Q2->UseMet Yes (Donor needed)

Figure 2: Strategic decision tree for replacing Histidine with Pyrazolylalanine.

Case Study Applications
  • LHRH Antagonists: Substitution of His at position 2 of Luteinizing Hormone-Releasing Hormone (LHRH) with

    
    -(1-pyrazolyl)alanine resulted in potent antagonists. The substitution eliminated the agonistic activity associated with the basicity of the imidazole ring while maintaining the necessary steric profile for receptor occupancy.
    
  • Kinase Inhibitors (Fragment Based): The methyl ester scaffold serves as a "warhead" precursor. The free amine can be coupled to hinge-binding motifs (e.g., aminopyrimidines), projecting the pyrazole into the solvent-exposed front pocket or the gatekeeper region, where it can form water-mediated H-bonds without incurring the desolvation penalty of a highly charged histidine.

References

  • Synthesis of Pyrazolylalanine: Vederas, J. C., et al. "N

    
    -(Benzyloxycarbonyl)-
    
    
    
    -(pyrazol-1-yl)-L-alanine." Organic Syntheses, Coll. Vol. 9, p. 76 (1998); Vol. 72, p. 246 (1995).
  • Medicinal Chemistry Application (LHRH): Coy, D. H., et al. "Synthesis and biological properties of the 2-L-

    
    -(pyrazolyl-1)alanine analogs of luteinizing hormone-releasing hormone and thyrotropin-releasing hormone." Journal of Medicinal Chemistry, 1976, 19(3), 423–425.
    
    
  • Unnatural Amino Acids in Drug Discovery: Blaskovich, M. A. "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016, 59(24), 10807–10836.

  • Properties of Pyrazoles: Fustero, S., et al.[7][8] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.

Sources

Application Note: Dual-Readout Cytotoxicity Assessment for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fail Early" Mandate

In the drug discovery pipeline, identifying cytotoxicity early is as critical as identifying potency. For novel compounds—where solubility, stability, and mechanism are often unknown—a single-endpoint assay (like MTT) is insufficient. It can mask cytostatic effects (growth arrest) as cytotoxicity or fail to distinguish between metabolic impairment and frank necrosis.

This guide presents a multiplexed workflow designed specifically for novel chemical entities (NCEs). By combining a non-destructive membrane integrity assay (LDH Release ) with a metabolic viability assay (MTS/Tetrazolium ), researchers can simultaneously quantify cell death and metabolic health from the same sample well. This approach maximizes data generation while conserving precious compound stocks.

Mechanistic Principles

To interpret cytotoxicity data accurately, one must understand the biological events generating the signal.

Metabolic Viability (MTS)

Unlike the older MTT assay, which requires a solubilization step for the insoluble formazan crystals, the MTS assay uses a novel tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium].

  • Mechanism: Viable cells with active metabolism generate NAD(P)H. This cofactor reduces the MTS reagent (in the presence of phenazine methosulfate, PMS) into a soluble, colored formazan product.

  • Readout: Absorbance at 490 nm.[1]

  • Implication: A decrease in signal indicates loss of metabolic capacity, which usually correlates with cell death but can also reflect mitochondrial toxicity or quiescence.

Membrane Integrity (LDH)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme.

  • Mechanism: When the plasma membrane is compromised (necrosis or late-stage apoptosis), LDH leaks into the culture medium.[2] The assay catalyzes the conversion of lactate to pyruvate, generating NADH, which then reduces a diaphorase-coupled tetrazolium probe.[2]

  • Readout: Absorbance at 490 nm (measured in supernatant).

  • Implication: An increase in signal is a direct, positive marker of cell lysis.

Visualizing the Dual-Pathway

The following diagram illustrates how these two distinct biological signals are generated and measured.

CytotoxicityMechanisms cluster_Cell Cellular Response Compound Novel Compound Treatment Mito Mitochondria (Active Metabolism) Compound->Mito Inhibition Membrane Plasma Membrane Integrity Compound->Membrane Rupture NADPH NAD(P)H Mito->NADPH Generates Leakage LDH Release into Media Membrane->Leakage Lysis MTS_Input MTS Reagent (Tetrazolium) Formazan Soluble Formazan (Abs 490nm) MTS_Input->Formazan NADPH->Formazan Reduces MTS (Requires PMS) Substrate Lactate + NAD+ Leakage->Substrate Catalyzes Diaphorase Diaphorase/ Tetrazolium Substrate->Diaphorase NADH Transfer Red_Product Red Formazan (Abs 490nm) Diaphorase->Red_Product

Figure 1: Dual-mechanistic pathways. MTS measures intracellular metabolic reduction potential, while LDH assays measure extracellular enzymatic activity released upon lysis.

Pre-Assay Validation (The "Trustworthiness" Pillar)

Before testing a novel compound, you must validate the system. Skipping these steps is the primary cause of false positives in drug screening.

Linearity Optimization

You must determine the optimal cell density where the signal is linear.

  • Seed cells at 2,000, 4,000, 8,000, 16,000, and 32,000 cells/well.

  • Incubate for the planned assay duration (e.g., 24h or 48h).

  • Perform the MTS assay.[3][4][5][6]

  • Selection Criteria: Choose a density that falls in the middle of the linear range (typically 0.5 - 1.0 absorbance units). Over-confluent cells will plateau the signal; under-confluent cells yield high variability.

Compound Interference Check

Novel compounds often have intrinsic color or autofluorescence.

  • Protocol: Add the highest concentration of your compound to cell-free media.

  • Read: Measure absorbance at 490 nm.

  • Correction: If the compound absorbs >0.1 OD at 490 nm, you must subtract this "chemical background" from your treatment wells.

Multiplexed Experimental Protocol

Objective: Obtain LDH (death) and MTS (viability) data from the same 96-well plate.

Materials
  • Target Cells: e.g., HepG2 (liver tox model) or HEK293.

  • Assay Media: Phenol-red free media (critical to avoid interference with LDH colorimetry).

  • Reagents: Promega CellTiter 96® AQueous One (MTS) and CytoTox 96® (LDH) or equivalents.

  • Controls:

    • Positive Control (Death): 1% Triton X-100 (for 100% lysis).

    • Negative Control:[7] Vehicle (DMSO) matched to the highest concentration used.

    • Background: Media only (no cells).

Workflow Diagram

Workflow cluster_LDH Plate A: LDH Assay cluster_MTS Plate B: Cell Viability Step1 1. Seed Cells (Optimized Density) Step2 2. Treat with Compound (24-72h) Step1->Step2 Step3 3. Transfer 50µL Supernatant Step2->Step3 Step4A Add LDH Reagent (Incubate 30m) Step3->Step4A Supernatant Step4B Add MTS Reagent to Remaining Cells Step3->Step4B Cells Step5A Add Stop Soln Read Abs 490nm Step4A->Step5A Step5B Incubate 1-4h Read Abs 490nm Step4B->Step5B

Figure 2: Split-sample workflow allowing dual endpoint collection from a single treatment well.

Step-by-Step Procedure

Day 1: Seeding

  • Seed cells in 100 µL phenol-red free media per well (96-well plate).

  • Incubate at 37°C/5% CO₂ for 24 hours to allow attachment.

  • Crucial: Leave 3 wells with media only (No Cell Control).

Day 2: Treatment

  • Prepare compound dilutions (typically 1:3 serial dilution, 8 points).

  • Ensure DMSO concentration is constant (e.g., 0.5%) across all wells.

  • Add 100 µL of 2X compound solution to existing 100 µL media (final 1X).

  • Include Triton X-100 wells (add 10 µL of 10% Triton 45 mins prior to harvest) for "Max Lysis."

Day 3: The Split (Harvest)

  • Gently shake the plate to homogenize the supernatant.

  • LDH Step: Carefully transfer 50 µL of supernatant from the assay plate to a new clear-bottom 96-well plate.

  • MTS Step: To the remaining 150 µL of cells/media in the original plate, add 30 µL of MTS reagent.

  • Incubation:

    • LDH Plate: Add 50 µL LDH Substrate Mix. Incubate 30 min in dark (room temp). Add Stop Solution.

    • MTS Plate: Incubate 1–4 hours at 37°C.

  • Measurement: Read both plates at 490 nm using a plate reader.

Data Analysis & Interpretation

Calculating % Cytotoxicity (LDH)

Normalize raw OD values using the controls:



Calculating % Viability (MTS)


Assay Quality Control: The Z-Factor

Before accepting data, calculate the Z-Factor using your positive (Max Lysis) and negative (Vehicle) controls. This validates that your assay window is large enough to detect hits reliably [1].



Z-Factor ValueInterpretationAction
0.5 - 1.0 Excellent AssayProceed with analysis.
0.0 - 0.5 MarginalAcceptable for preliminary screens; consider more replicates.
< 0.0 PoorStop. Optimize cell density or increase assay duration.
Interpreting the IC50

Use a 4-parameter logistic (4PL) regression to fit the dose-response curve.

ObservationInterpretation
High LDH + Low MTS Cytotoxic: The compound is killing the cells (necrosis).
Low LDH + Low MTS Cytostatic: The cells aren't lysing, but they aren't metabolizing/dividing. Typical of growth arrest.
Low LDH + High MTS Non-Toxic: Cells are healthy.

Troubleshooting Novel Compounds

  • Precipitation: If the compound precipitates at high concentrations, it causes light scattering (false high OD). Solution: Inspect plate under a microscope before reading.

  • Edge Effects: Evaporation in outer wells can skew results. Solution: Fill edge wells with PBS and use only inner 60 wells for data.

  • Biphasic Curves: If viability drops then rises, the compound may be precipitating out of solution at high doses, becoming less bioavailable.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[8] Journal of Biomolecular Screening.

  • Riss, T. L., et al. (2013). Cell Viability Assays.[9] In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9]

  • Promega Corporation. CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin.

  • OECD. (2004). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.

Sources

The Pyrazole Scaffold: A Versatile Tool for Enzyme Inhibition in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Core

In the landscape of modern medicinal chemistry and chemical biology, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, with its unique electronic and steric properties, has proven to be an exceptionally versatile framework for the design of potent and selective enzyme inhibitors. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, and to be readily functionalized, allows for the fine-tuning of inhibitory activity against a wide array of enzymatic targets. This guide provides an in-depth exploration of pyrazole-based enzyme inhibitors, from their fundamental mechanisms of action to practical, field-proven protocols for their screening and characterization. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively leverage this remarkable class of compounds in their work.

Pyrazoles and their derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and antimicrobial effects.[1][2] This wide range of therapeutic potential stems from their ability to inhibit key enzymes involved in various disease pathologies. Notable examples of successful drugs incorporating a pyrazole core include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and Sildenafil (Viagra), a potent inhibitor of phosphodiesterase 5 (PDE5).[3] The success of these and other pyrazole-based drugs underscores the significance of this scaffold in modern drug discovery.

This document will delve into the mechanistic intricacies of how pyrazole compounds exert their inhibitory effects, provide detailed protocols for their evaluation, and present case studies that highlight their therapeutic applications.

Section 1: Mechanisms of Pyrazole-Mediated Enzyme Inhibition

The inhibitory activity of pyrazole compounds arises from their ability to bind to the active site or allosteric sites of enzymes, thereby modulating their catalytic function. The specific mechanism of inhibition can vary depending on the structure of the pyrazole derivative and the target enzyme.

Competitive Inhibition: Occupying the Active Site

A common mechanism of action for pyrazole-based inhibitors is competitive inhibition, where the inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. The pyrazole ring and its substituents are designed to mimic the substrate's key binding features, allowing for high-affinity interactions with the active site residues.

Kinetic studies are crucial for elucidating a competitive binding mode. By measuring the enzyme's reaction velocity at different substrate concentrations in the presence and absence of the inhibitor, a competitive mechanism can be confirmed.[4][5] For instance, in the case of pyrazole-based inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), kinetic competition assays have demonstrated a competitive binding mode with a high degree of probability.[4][5]

Molecular docking studies further illuminate the specific interactions within the active site. For example, docking of pyrazole analogs into the DapE active site revealed that the N2 position of the pyrazole ring participates in a key hydrogen bond with an arginine residue (Arg330A), an interaction not observed with analogous tetrazole inhibitors.[4]

Allosteric Inhibition: Modulating Enzyme Conformation

Beyond the active site, pyrazole compounds can also act as allosteric inhibitors. These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. A notable example is Asciminib (ABL-001), a non-ATP competitive inhibitor of Bcr-Abl kinase.[6] X-ray crystallography has confirmed that Asciminib binds to an allosteric myristoyl pocket, leading to the inhibition of the kinase.[6] This allosteric mechanism provides a high degree of selectivity and can be effective against mutations that confer resistance to active site inhibitors.

Covalent Inhibition: Forming a Lasting Bond

In some instances, pyrazole derivatives can act as covalent inhibitors, forming a stable covalent bond with a reactive residue within the enzyme's active site. This "serine-trapping" mechanism has been observed with acylated 1H-pyrazol-5-amines targeting thrombin.[7] Upon binding, the acyl group is transferred from the pyrazole to the catalytic serine residue (Ser195) of the enzyme, resulting in its transient or irreversible inactivation.[7] Mass-shift assays can be employed to confirm this covalent modification.[7]

Section 2: Key Enzyme Classes Targeted by Pyrazole Inhibitors

The versatility of the pyrazole scaffold has enabled the development of inhibitors for a diverse range of enzyme families.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases play a central role in signal transduction and are frequently dysregulated in diseases such as cancer.[6] Consequently, they are a major focus of drug discovery efforts. Pyrazole-based compounds have emerged as a prominent class of protein kinase inhibitors.[6][8][9] They can target a wide variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are crucial for cell growth and angiogenesis.[10][11]

  • Non-Receptor Tyrosine Kinases: Including Bcr-Abl, a key driver of chronic myeloid leukemia.[6]

  • Serine/Threonine Kinases: Such as Akt (Protein Kinase B) in the PI3K-Akt-mTOR pathway, which is vital for cell survival and proliferation.[6] Other examples include Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, and Aurora kinases involved in mitosis.[6][11]

The pyrazole core often acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase's hinge region, a key feature for ATP-competitive inhibition.[9]

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Pyrazole_Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Kinase_Inhibitor->Akt Inhibits

Figure 1: Pyrazole inhibitors targeting the PI3K/Akt/mTOR pathway.

Cyclooxygenases (COX): Mediators of Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Pyrazole-containing compounds, most notably Celecoxib, have been developed as selective inhibitors of COX-2.[12] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1 enzyme.

Fatty Acid Amide Hydrolase (FAAH): Regulators of Endocannabinoid Signaling

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic and anxiolytic effects. Pyrazole derivatives have been successfully developed as potent and selective FAAH inhibitors, showing promise for the treatment of neuropathic pain.[13]

Other Notable Enzyme Targets

The inhibitory activity of pyrazole compounds extends to a wide range of other enzymes, including:

  • Phosphodiesterases (PDEs): Sildenafil is a well-known pyrazole-based inhibitor of PDE5, used for the treatment of erectile dysfunction and pulmonary hypertension.[3]

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and pyrazole derivatives have been investigated as potent inhibitors of human CA isoforms.[14]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in neurotransmission, and pyrazole-based compounds have been identified as their inhibitors.[15]

  • Bacterial Enzymes: Pyrazoles have been explored as potential antibiotics by targeting essential bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[4][5]

Section 3: Protocols for Screening and Characterization

A systematic approach is essential for the identification and characterization of novel pyrazole-based enzyme inhibitors. The following protocols provide a framework for these investigations.

General Workflow for Inhibitor Discovery and Characterization

Inhibitor_Discovery_Workflow Start Start: Pyrazole Compound Library HTS High-Throughput Screening (HTS) (Primary Assay) Start->HTS Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) HTS->Hit_Confirmation Kinetic_Studies Enzyme Kinetic Studies (Mechanism of Inhibition) Hit_Confirmation->Kinetic_Studies Selectivity_Profiling Selectivity Profiling (Panel of Related Enzymes) Kinetic_Studies->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Cellular Potency & Toxicity) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization End End: Candidate Compound Lead_Optimization->End

Figure 2: General workflow for pyrazole inhibitor discovery.

Protocol: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

Objective: To determine the concentration of a pyrazole compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Pyrazole inhibitor stock solution (typically in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Prepare a serial dilution of the pyrazole inhibitor. Start with a high concentration and perform a series of dilutions (e.g., 1:3 or 1:10) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Add the enzyme to the wells of the microplate. The final enzyme concentration should be in the linear range of the assay.

  • Add the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor. This allows the inhibitor to bind to the enzyme before the addition of the substrate. The incubation time can vary (e.g., 10-30 minutes) and should be optimized.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the detection method.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))

Table 1: Example IC50 Values for Pyrazole-Based Inhibitors

Compound IDTarget EnzymeIC50 (µM)Reference
7d DapE (H. influenzae)17.9 ± 8.0[4]
(R)-7q DapE (H. influenzae)18.8[4][5]
7a DapE (H. influenzae)22.4[4]
Compound 22 hrFAAH0.011[13]
Barasertib Aurora B Kinase0.00037[6]
Protocol: Enzyme Kinetic Studies for Mechanism of Inhibition

Objective: To determine whether a pyrazole inhibitor acts via a competitive, non-competitive, or uncompetitive mechanism.

Procedure:

  • Perform a series of enzyme assays with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot (velocity vs. [substrate]).

  • Analyze the changes in the apparent Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor.

Interpretation of Results:

  • Competitive Inhibition: Vmax remains unchanged, while Km increases. The lines on a Lineweaver-Burk plot will intersect on the y-axis.

  • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. The lines on a Lineweaver-Burk plot will intersect on the x-axis.

  • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on a Lineweaver-Burk plot will be parallel.

Protocol: Thermal Shift Assay (TSA) for Target Engagement

Objective: To confirm the direct binding of a pyrazole inhibitor to the target enzyme.

Principle: The binding of a ligand (inhibitor) to a protein often increases its thermal stability. TSA measures the change in the protein's melting temperature (Tm) in the presence of the inhibitor.

Procedure:

  • Mix the purified enzyme with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

  • Add the pyrazole inhibitor at various concentrations.

  • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Determine the Tm by identifying the temperature at which the fluorescence is at its maximum rate of change.

  • A significant increase in Tm in the presence of the inhibitor indicates direct binding. For example, a pyrazole-based DapE inhibitor showed strong stabilization with a significant increase in Tm.[4][5]

Section 4: Case Studies of Pyrazole-Based Enzyme Inhibitors in Drug Development

Celecoxib: A Selective COX-2 Inhibitor for Inflammation

Celecoxib (Celebrex®) is a classic example of a successful pyrazole-based drug. It is a selective inhibitor of the COX-2 enzyme, which is induced during inflammation. Its pyrazole core, with a sulfonamide substituent, is key to its selectivity over the COX-1 isoform. This selectivity profile significantly reduces the risk of gastrointestinal ulcers and bleeding associated with non-selective NSAIDs.

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) revolutionized the treatment of erectile dysfunction. Its pyrazole-fused pyrimidinone core is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3] By inhibiting PDE5, sildenafil prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow to the penis.[3]

Conclusion and Future Perspectives

The pyrazole scaffold has firmly established itself as a cornerstone in the development of enzyme inhibitors with significant therapeutic impact. Its synthetic tractability and ability to form key interactions with a multitude of enzyme active sites and allosteric pockets ensure its continued relevance in drug discovery. The protocols and insights provided in this guide are intended to facilitate the exploration and optimization of novel pyrazole-based inhibitors. As our understanding of disease biology deepens, the versatility of the pyrazole core will undoubtedly be harnessed to address new and challenging enzymatic targets, paving the way for the next generation of innovative medicines.

References

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.).
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2026). MDPI.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (n.d.). PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
  • Sildenafil. (n.d.). Wikipedia.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (n.d.). PMC - NIH.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online.

Sources

Application Note: High-Precision Cell Culture Profiling of Pyrazole-Based Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor). However, their physicochemical properties—specifically high lipophilicity and crystalline nature—introduce distinct variables into cell culture workflows. Improper handling often leads to compound precipitation , DMSO toxicity , or false-positive viability signals due to direct tetrazolium reduction.

This guide provides a validated framework for testing pyrazole-based libraries. It moves beyond generic cell culture to address the specific failure modes of nitrogen-containing heterocyclic compounds.

Compound Management: The Foundation of Reproducibility

The most common source of error in pyrazole bioassays is not biological, but physical: micro-precipitation in the aqueous culture medium.

Solubility Optimization Workflow

Pyrazoles are generally hydrophobic. While soluble in organic solvents (DMSO, DMF), they often "crash out" when diluted into aqueous media (RPMI/DMEM), creating micro-crystals that lyse cells physically or scatter light in optical assays.

Critical Directive: Never exceed 0.1% DMSO final concentration for sensitive lines (e.g., primary fibroblasts, neurons). Robust lines (e.g., HeLa, A549) may tolerate up to 0.5% , but this must be validated first.

Figure 1: Compound Solubilization Decision Tree

Pyrazole_Solubility_Workflow node_start Start: Solid Pyrazole Compound node_solvent Dissolve in 100% DMSO (Target Stock: 10-50 mM) node_start->node_solvent node_check Visual Inspection: Clear Solution? node_solvent->node_check node_sonic Sonicate (37°C, 5-10 mins) node_check->node_sonic Turbid node_dilute Intermediate Dilution (100x in Media) node_check->node_dilute Clear node_sonic->node_check node_precip Check for Micro-crystals (Microscopy) node_dilute->node_precip node_final Proceed to Cell Treatment (Final DMSO < 0.1%) node_precip->node_final Clear node_fail Reformulate: Use Cyclodextrin or PEG400 node_precip->node_fail Crystals Visible

Caption: Logical workflow for solubilizing hydrophobic pyrazole derivatives to prevent precipitation artifacts.

Preparation Protocol
  • Stock Generation: Dissolve the pyrazole derivative in sterile, anhydrous DMSO to a concentration of 10 mM or 50 mM . Vortex and inspect for turbidity.

  • Storage: Aliquot into amber glass vials (pyrazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • The "Intermediate Step" (Crucial): Do not pipette 1 µL of stock directly into 10 mL of media. The local high concentration causes immediate precipitation.

    • Correct Method: Create a 100x working solution in media (e.g., 10 µL stock + 990 µL media). Vortex immediately. Then, add this 100x solution to your cells to reach 1x.

Viability Profiling: Avoiding False Positives

The MTT/MTS Artifact

Many pyrazole derivatives possess antioxidant properties or reactive nitrogen centers that can chemically reduce tetrazolium salts (MTT/MTS) to formazan without live cells [1]. This results in a "hyper-viability" signal, masking toxicity.

Protocol Adjustment: If testing a new pyrazole library, you must run a Cell-Free Control :

  • Prepare wells with media + compound (no cells).

  • Add MTT reagent.[1]

  • Incubate for 3 hours.

  • Measure Absorbance at 570 nm.

  • Result: If OD > 0.05, the compound interferes. Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are less prone to chemical reduction artifacts.

Cytotoxicity Assay Setup (Standardized)

This protocol uses an ATP-based endpoint to avoid the pyrazole-MTT interference.

Materials:

  • Target Cells (e.g., NSCLC A549 for ALK inhibitors)

  • Assay Media (Low serum: 2-5% FBS to reduce protein binding)

  • CellTiter-Glo® (Promega) or equivalent ATP reagent

Steps:

  • Seeding: Seed 3,000–5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing the pyrazole compound (Serial dilution: 10 µM down to 1 nM).

    • Control: Vehicle control (0.1% DMSO) is mandatory.

    • Positive Control: Staurosporine (1 µM) or known inhibitor (e.g., Crizotinib).

  • Incubation: Culture for 48–72 hours.

  • Readout: Equilibrate plate to Room Temp (RT). Add 100 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins (dark). Read Luminescence.

Mechanistic Validation: Target Engagement

Most bioactive pyrazoles function as ATP-competitive Kinase Inhibitors (e.g., targeting ALK, ROS1, or JAK). To prove the compound works via the intended mechanism, you must demonstrate inhibition of downstream phosphorylation.

Case Study: ALK Signaling Pathway

For a pyrazole designed to mimic Crizotinib, the primary readout is the de-phosphorylation of ALK and its downstream effectors (STAT3, AKT, ERK) [2].

Figure 2: ALK-Dependent Signaling Cascade

ALK_Pathway node_ligand Ligand (Pleiotrophin/Midkine) (Or Constitutive Fusion EML4-ALK) node_ALK ALK Receptor Tyrosine Kinase (Phosphorylated) node_ligand->node_ALK Activates node_RAS RAS/MAPK Pathway node_ALK->node_RAS node_PI3K PI3K/AKT Pathway node_ALK->node_PI3K node_JAK JAK/STAT3 Pathway node_ALK->node_JAK node_Inhibitor Pyrazole Inhibitor (e.g., Crizotinib) node_Inhibitor->node_ALK Blocks ATP Binding node_Prolif Cell Proliferation (Cyclin D1) node_RAS->node_Prolif node_Survival Survival / Anti-Apoptosis (Bcl-xL, MCL-1) node_PI3K->node_Survival node_JAK->node_Prolif node_JAK->node_Survival

Caption: Downstream signaling of ALK. Pyrazoles block the ATP pocket, preventing phosphorylation of STAT3/AKT.

Western Blot Protocol for Phospho-Proteins

Critical Requirement: Phosphorylation events are transient.

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours prior to treatment to reduce basal kinase activity.

  • Pulse Treatment: Treat with Pyrazole compound for 1 to 6 hours (short duration captures direct kinase inhibition; long duration captures gene expression changes).

  • Lysis: Lyse immediately on ice using RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF) and Protease Inhibitors.

  • Targets:

    • Primary: p-ALK (Tyr1604)

    • Secondary: p-STAT3 (Tyr705), p-AKT (Ser473).

    • Loading Control: Total ALK, Total STAT3, GAPDH.

Data Interpretation & Troubleshooting

Table 1: Troubleshooting Common Pyrazole Assay Failures

ObservationProbable CauseCorrective Action
High background in MTT Compound precipitation or chemical reduction.Wash cells with PBS before adding MTT or switch to CellTiter-Glo.
Toxicity in Control Wells DMSO concentration >0.5%.Reduce DMSO to <0.1%.[2][3] Ensure intermediate dilution step.[2]
Inconsistent IC50 Compound adhering to plastic tips/plates.Use low-binding plastics. Pre-wet tips.
No Phospho-inhibition Serum interference or degradation.Perform serum starvation. Ensure phosphatase inhibitors are fresh.

References

  • BenchChem Technical Support. (2025).[1][4] Avoiding Artifacts in MTT Assays with Plant-Derived Compounds. Retrieved from

  • Sahu, A., et al. (2013). Crizotinib: A comprehensive review.[5] Pharmacology & Therapeutics.[6] NCBI PubMed Central. Retrieved from

  • Protocol Online. (2006). Maximum allowable limit of DMSO as a solvent in cell culture.[7] Retrieved from

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. Retrieved from

  • Pfizer Medical. (2022). XALKORI® (crizotinib) Prescribing Information & Mechanism of Action. Retrieved from

Sources

application in agricultural chemistry as potential fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated Discovery & Validation Pipeline for Novel Agricultural Fungicides

Executive Summary

The emergence of resistance against major fungicide classes (e.g., strobilurins, azoles, SDHIs) necessitates a rigorous, multi-tiered screening pipeline for new chemical entities (NCEs). This guide outlines a standardized workflow for evaluating potential fungicides, moving from high-throughput in vitro screening to in vivo greenhouse validation and Mode of Action (MoA) deconvolution. We focus on quantitative metrics (


) and mechanistic validation to ensure data integrity for regulatory and development purposes.

Discovery Pipeline Overview

The following workflow illustrates the critical path from compound synthesis to lead characterization.

FungicideDiscoveryPipeline Synthesis Chemical Synthesis (NCE Library) HTS Phase 1: In Vitro HTS (Microtiter Assay) Synthesis->HTS SecScreen Phase 2: Secondary Screen (Poisoned Food Method) HTS->SecScreen Hits (EC50 < 10 µg/mL) InVivo Phase 3: In Vivo Efficacy (Greenhouse Pot Assays) SecScreen->InVivo Confirmed Activity InVivo->Synthesis SAR Optimization MoA Phase 4: MoA Elucidation (Ergosterol/Respiration) InVivo->MoA Lead Candidates Safety Phase 5: Safety Profiling (Phytotoxicity) InVivo->Safety MoA->Safety

Figure 1: Stage-gated fungicide discovery workflow. Colors indicate development phases: Blue (Source), Yellow (In Vitro), Green (In Vivo), Red (Mechanistic).

Phase 1: High-Throughput In Vitro Screening

Objective: Rapidly determine the median effective concentration (


) of NCEs against a panel of economically important phytopathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
Protocol A: Microtiter Broth Dilution Assay

This method is preferred for its low compound requirement and automation compatibility [1].

Reagents & Equipment:

  • 96-well sterile microplates (flat bottom).

  • Potato Dextrose Broth (PDB).

  • Fungal spore suspension (

    
     spores/mL).[1]
    
  • Microplate reader (OD 600 nm).

Procedure:

  • Stock Preparation: Dissolve NCEs in DMSO to 10,000 mg/L.

  • Dilution: Prepare serial fold dilutions in PDB to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of spore suspension to each well containing 100 µL of compound-amended media.

  • Controls:

    • Negative Control:[1] PDB + DMSO (no fungicide).

    • Positive Control:[2] Commercial standard (e.g., Carbendazim, Azoxystrobin).

    • Blank: PDB only (for background subtraction).

  • Incubation: Incubate at 25°C for 48–72 hours.

  • Measurement: Measure Absorbance (

    
    ) at 600 nm.
    

Data Analysis: Calculate inhibition rate (


) using the formula:


Determine

using log-logistic regression (e.g., using the drc package in R) [2].

Phase 2: In Vivo Efficacy (Greenhouse)

Objective: Validate in vitro hits on living host plants to assess translaminar activity, rainfastness, and curative vs. preventive potential.

Protocol B: Cucumber Powdery Mildew (Podosphaera xanthii) Assay

This system is the "gold standard" for screening broad-spectrum fungicides [3].

Experimental Design:

  • Host: Cucumber seedlings (Cucumis sativus L.) at the 2-leaf stage.

  • Pathogen: Fresh conidia from infected maintenance plants.

  • Replicates: 3 pots per treatment, randomized block design.

Workflow:

  • Preventive Treatment (Protective): Spray plants with NCE solution (containing 0.1% Tween 20) until runoff 24 hours before inoculation.

  • Curative Treatment: Inoculate plants 24 hours before spraying NCE solution.

  • Inoculation: Dust fresh conidia onto leaves or spray a suspension (

    
     spores/mL).
    
  • Incubation: Maintain at 24–26°C, 80% RH, 12h photoperiod.

  • Assessment: Score disease severity 7–10 days post-inoculation (dpi) using a percentage leaf area infected scale (0–100%).

Data Presentation: Table 1: Example Efficacy Data Structure

Compound Conc. (mg/L) Preventive Efficacy (%) Curative Efficacy (%) Phytotoxicity
NCE-042 50 95.4 ± 2.1 45.2 ± 3.5 None
Azoxystrobin 50 98.1 ± 1.2 60.5 ± 4.0 None

| Control | - | 0.0 | 0.0 | - |

Phase 3: Mode of Action (MoA) Elucidation

Understanding the MoA is crucial for resistance management (FRAC classification) and registration. Common targets include Sterol Biosynthesis (SBI) and Respiration (SDHI/QoI).

Protocol C: Ergosterol Biosynthesis Inhibition Assay

Target: C14-demethylase (CYP51). Inhibition leads to depletion of ergosterol and accumulation of methylated sterols [4].

Procedure:

  • Culture: Grow mycelia in PDB with sub-lethal concentrations of NCE for 3 days.

  • Harvest: Filter, wash, and lyophilize mycelia.

  • Saponification: Reflux 100 mg dry mycelia in 10% KOH/methanol (w/v) at 80°C for 90 mins.

  • Extraction: Extract non-saponifiable lipids with

    
    -heptane.
    
  • Quantification: Analyze organic phase via HPLC (C18 column, 100% Methanol mobile phase) or UV-Vis spectrophotometry (scan 230–300 nm).

    • Indicator: A decrease in the characteristic ergosterol peak (282 nm) and appearance of 24-methylene dihydrolanosterol (230 nm) indicates CYP51 inhibition.

Mechanistic Pathway Visualization

MoAPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Enzyme: CYP51 (C14-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Azoles Azoles / NCEs (Inhibition) Azoles->CYP51 Blocks MembraneFail Membrane Failure (Fungicidal Effect) Ergosterol->MembraneFail Depletion causes

Figure 2: Ergosterol Biosynthesis Pathway. Inhibition of CYP51 by azoles or novel NCEs disrupts membrane integrity.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Calculating EC50 Values of Fluopicolide on Oomycete Isolates.

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. (Contextual citation based on standard "drc" usage).

  • International Society for Horticultural Science (ISHS). Screening Procedures for Powdery Mildew Resistance in Cucumber.

  • Bayer Crop Science. (2025). Fungicide Modes of Action.

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List: Fungal control agents sorted by cross-resistance pattern and mode of action.

Sources

Application Note: Advanced Synthesis of Peptide Conjugates Using Pyrazole Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Pyrazole amino acids (PAAs) represent a critical class of non-canonical building blocks in modern peptidomimetics. Structurally acting as bioisosteres for histidine, tryptophan, and phenylalanine, pyrazoles offer distinct advantages: they lower pKa (~2.5) compared to imidazole (~6.0), reducing charge at physiological pH while maintaining hydrogen-bonding capabilities.

This guide details the synthesis of peptide conjugates utilizing PAAs. Beyond standard backbone incorporation, we focus on a high-value application: using the pyrazole moiety as an activated acyl donor for Native Chemical Ligation (NCL) . This protocol bridges solid-phase peptide synthesis (SPPS) with solution-phase conjugation, enabling the construction of complex peptide-drug conjugates (PDCs) and protein domains.

Chemical Basis & Design Considerations

The Pyrazole Advantage
  • Metabolic Stability: The pyrazole ring is highly resistant to oxidative metabolism compared to the electron-rich furan or pyrrole rings.

  • Chelation Potential: Pyrazoles act as monodentate or bidentate ligands for transition metals (e.g., Cu(II), Pt(II)), useful for metallodrug conjugates.

  • Orthogonal Reactivity: The pyrazole nitrogen can serve as a "masked" attachment point or, as detailed in Section 4, a leaving group in acyl-transfer reactions.

Building Block Selection

For Fmoc-SPPS, the pyrazole nitrogen (


) must be protected to prevent side-chain acylation or branching.
Building Block TypeProtection StrategyUtility
Fmoc-3-(pyrazol-1-yl)-Ala-OH N-Boc (Recommended)Standard SPPS. Boc is removed during TFA cleavage.
Fmoc-Pyrazolyl-Gly-OH N-Trt (Trityl)Prevents racemization in sensitive sequences; removed by mild acid.
Unprotected Pyrazole AA NoneHigh Risk. Can lead to N-acylation by activated esters. Only use if pyrazole is sterically hindered.

Protocol A: Synthesis of Pyrazole Building Blocks

Pre-requisite: If the specific Fmoc-PAA is not commercially available, it is synthesized via nucleophilic substitution or Knorr synthesis.

Workflow: Synthesis of Fmoc-3-(pyrazol-1-yl)-Alanine

Reaction Principle: Nucleophilic attack of pyrazole on a serine-derived electrophile (Fmoc-Ser-β-lactone or Fmoc-Ser(OTs)-OMe).

  • Activation: Dissolve Fmoc-Ser-OMe (1.0 equiv) in DCM. Add tosyl chloride (1.1 equiv) and pyridine to generate the tosylate.

  • Substitution: React the crude tosylate with pyrazole (1.5 equiv) and

    
     (2.0 equiv) in DMF at 60°C for 4 hours.
    
  • Hydrolysis: Saponify the methyl ester using LiOH (2.0 equiv) in THF/H2O (3:1).

  • Protection (Crucial): Treat the free acid with

    
     (1.1 equiv) and DMAP to protect the pyrazole nitrogen.
    
  • Purification: Isolate via flash chromatography (Hexane/EtOAc).

Protocol B: Fmoc-SPPS Incorporation

Target: Incorporation of Pyrazole AA into a peptide backbone.

Materials
  • Resin: Rink Amide (0.6 mmol/g loading)

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvent: DMF (Peptide grade).

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling of Pyrazole AA:

    • Dissolve Fmoc-PAA(Boc)-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in minimal DMF.

    • Add DIC (3.0 equiv) immediately before adding to the resin.

    • Note: We prefer DIC/Oxyma over HATU/DIEA for PAAs to minimize the risk of enantiomerization at the

      
      -carbon.
      
    • React for 60 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test. If positive (blue), re-couple using HATU (2.9 equiv) and DIEA (6.0 equiv).

  • Elongation: Continue standard SPPS for remaining residues.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2.5 hours. (Ensures removal of the pyrazole

      
      -Boc group).
      
    • Precipitate in cold diethyl ether.

Protocol C: Peptide-Pyrazole Conjugation via Acyl-Pyrazole Ligation

This advanced protocol utilizes the pyrazole moiety not just as a residue, but as an activator for generating Peptide-Drug Conjugates (PDCs) or thioesters.

Mechanism: A peptide-hydrazide is converted into a Peptide-Acyl-Pyrazole using acetylacetone (Knorr reaction).[1][2] This intermediate is a "thioester surrogate" that reacts with cysteine-functionalized payloads (Drug or Peptide).

Workflow Visualization

PyrazoleLigation Hydrazide Peptide-Hydrazide (Precursor) AcylPyraz Peptide-Acyl-Pyrazole (Activated Intermediate) Hydrazide->AcylPyraz pH 3-4 + AcAc AcAc Acetylacetone (Activator) AcAc->AcylPyraz Thioester Peptide-Thioester AcylPyraz->Thioester + Thiol (MPAA) Thiol Aryl Thiol (Catalyst) Thiol->Thioester Conjugate Final Peptide Conjugate Thioester->Conjugate NCL + Cys-Payload CysPayload Cys-Drug/Peptide (Payload) CysPayload->Conjugate

Figure 1: The "Knorr" activation route. A peptide hydrazide is cyclized to an acyl-pyrazole, which acts as a mild acylating agent for conjugation.

Step-by-Step Methodology
Phase 1: Activation (Formation of Acyl-Pyrazole) [1][2]
  • Starting Material: Synthesize the peptide on a Hydrazine-2-Chlorotrityl resin to yield a C-terminal Peptide-Hydrazide (

    
    ).
    
  • Reaction: Dissolve peptide-hydrazide (1 mM) in 6M Guanidinium Chloride (GdmCl) / 0.1M phosphate buffer (pH 3.0).

  • Cyclization: Add Acetylacetone (acac) (10 equiv).

  • Incubation: Agitate at 25°C for 2 hours.

    • Observation: The hydrazide reacts with acac to form the dimethyl-pyrazole ring attached to the C-terminus.

    • Validation: LC-MS should show mass shift corresponding to pyrazole formation (

      
       Da vs hydrazide).
      
Phase 2: Thiolysis & Conjugation
  • Thiolysis: Add MPAA (4-mercaptophenylacetic acid, 200 mM) to the reaction mixture. Adjust pH to 7.0.

    • Mechanism:[1][2][3][4][5][6][7] The pyrazole acts as a leaving group, generating the reactive Peptide-MPAA thioester in situ.

  • Ligation: Add the Cysteine-functionalized Payload (e.g., Cys-Fluorophore or Cys-Drug) (1.2 equiv).

  • Completion: Stir for 4–6 hours.

  • Purification: Isolate the final conjugate via RP-HPLC.

Analytical Characterization & QC

Data Summary: Expected Mass Shifts
TransformationMass Change (

Da)
Diagnostic Ion
Fmoc Removal -222.2Loss of Fmoc
Boc Removal -100.1Loss of t-Butyl carbamate
Hydrazide

Pyrazole
+64.0 to +66.0Formation of dimethylpyrazole
Pyrazole

Conjugate
VariableMass of Payload -

HPLC Conditions for Pyrazole Peptides
  • Column: C18 (300 Å pore size recommended for conjugates).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 min.

  • Note: Pyrazole peptides often show distinct retention shifts compared to His-analogs due to increased hydrophobicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Branching/Multiple Peaks Unprotected Pyrazole NitrogenEnsure N-Boc protected building blocks are used during SPPS.
Incomplete Coupling Steric hindrance of PyrazoleDouble couple using HATU/HOAt at 50°C.
Low Yield in Ligation Hydrolysis of Acyl-PyrazoleEnsure pH is strictly controlled (pH 3-4 for activation, pH 7 for ligation). Do not store the acyl-pyrazole intermediate; use in situ.
Aggregation Hydrophobic Pyrazole StackingInsert Pseudoproline dipeptides or PEG spacers near the pyrazole residue.

References

  • Advances in Fmoc solid-phase peptide synthesis. Behrendt, R., et al. (2016). Journal of Peptide Science. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Flood, D. T., et al. (2018). Angewandte Chemie. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Makarov, V. A., et al. (2023). Molecules. Available at: [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Tobe, Y., et al. (2022). Pharmaceutics. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate Synthesis

Executive Summary

The synthesis of This compound (often referred to as β-(1-pyrazolyl)alanine methyl ester) presents a unique challenge in non-canonical amino acid chemistry. It functions as a histidine isostere with lower basicity, making it critical for specific peptide bond engineering.

This guide addresses the two primary synthetic architectures: the Mitsunobu Reaction (for high enantiopurity) and the Aza-Michael Addition (for robust scale-up). It includes a troubleshooting center designed to resolve the most common failure modes: elimination side-reactions, racemization, and purification bottlenecks.

Part 1: The Supported Architectures (Protocols)

Architecture A: The Stereospecific Route (Mitsunobu)

Best for: High enantiomeric excess (>98% ee), small-to-medium scale (mg to g). Mechanism: SN2 inversion of N-protected serine methyl ester.

Reagents:

  • Substrate: N-Boc-L-Serine methyl ester (1.0 eq)

  • Nucleophile: 1H-Pyrazole (1.1 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.2 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Protocol:

  • Preparation: Dissolve N-Boc-L-Serine methyl ester, Pyrazole, and PPh3 in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C .

  • Activation: Add DIAD dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc/Hexane (1:1) to precipitate the bulk of Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography.

  • Deprotection (Optional): If the free amine is required, treat with 4M HCl in Dioxane.

Architecture B: The Scale-Up Route (Aza-Michael Addition)

Best for: Large scale (>10g), racemic synthesis, or when chiral chromatography is available. Mechanism: Conjugate addition of pyrazole to a dehydroalanine scaffold.

Reagents:

  • Substrate: Methyl 2-acetamidoacrylate (Dehydroalanine derivative) (1.0 eq)

  • Nucleophile: 1H-Pyrazole (1.5 eq)

  • Base/Catalyst: K2CO3 (0.5 eq) or DBU (0.1 eq)

  • Solvent: Acetonitrile or Toluene (Reflux)

Protocol:

  • Mixing: Suspend Methyl 2-acetamidoacrylate and Pyrazole in Acetonitrile.

  • Catalysis: Add the base. Heat to reflux (80°C).

  • Monitoring: Monitor consumption of the acrylate (disappearance of alkene protons in NMR).

  • Workup: Cool, filter off inorganic salts, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexane is often sufficient due to the high polarity difference between product and starting materials.

Part 2: Technical Support Center (Troubleshooting & FAQs)

This section addresses specific user tickets and failure modes encountered in the field.

Category 1: Yield & Reactivity

Q: Why is my yield low (<30%) in the Mitsunobu reaction? A: The primary culprit is the "Dead DEAD" scenario or moisture contamination.

  • Moisture: The Mitsunobu intermediate is highly sensitive to water. Ensure THF is distilled or dried over molecular sieves.

  • Reagent Quality: DIAD/DEAD can degrade. If the yellow color is faint, the reagent is compromised.

  • Order of Addition: Never mix DIAD and PPh3 without the substrate present for long periods. The betaine intermediate can decompose. Follow the protocol: Substrate + PPh3 + Pyrazole

    
     Cool 
    
    
    
    Add DIAD.

Q: I am observing a major side product in the Michael Addition. What is it? A: This is likely the Bis-addition product or Polymerization .

  • Diagnosis: Check LCMS for a mass corresponding to [M + Pyrazole].

  • Fix: Reduce the reaction temperature. If polymerization of the acrylate is occurring (gelling), add a radical inhibitor like Hydroquinone (10-50 ppm).

Category 2: Stereochemistry & Selectivity

Q: My product is partially racemized (ee drops to 80%). Why? A: This is a classic issue with the acidity of the


-proton.
  • Cause: In the Mitsunobu reaction, if the reaction runs too long or gets too hot, the basicity of the betaine intermediate can deprotonate the

    
    -carbon of the ester.
    
  • Correction: Stop the reaction immediately upon consumption of starting material (TLC monitoring). Do not let it stir "overnight" unnecessarily. Keep the temperature strictly at 0°C during addition.

Q: Pyrazole has two nitrogens. Do I get regioselectivity issues? A: For unsubstituted pyrazole , no. Due to tautomerism, N1 and N2 are equivalent until the bond is formed.

  • Exception: If you are using a substituted pyrazole (e.g., 3-methylpyrazole), you will get a mixture of regioisomers (1,3- vs 1,5-substituted). Sterics usually favor the less hindered isomer (1,3-), but separation will be required.

Category 3: Purification

Q: I cannot remove Triphenylphosphine Oxide (TPPO) from my product. A: This is the bane of the Mitsunobu reaction.

  • Solution 1 (Precipitation): Triturate the crude oil with cold Diethyl Ether or Hexane/EtOAc (1:1). TPPO precipitates; your product likely stays in solution.

  • Solution 2 (MgCl2): Add MgCl2 to the reaction mixture at the end. It forms a complex with TPPO that is insoluble in THF/Toluene.

  • Solution 3 (Salt Formation): Since your product is an amino acid derivative, convert it to the Hydrochloride salt (HCl/Dioxane). The salt will precipitate or be water-soluble, allowing you to wash away the organic-soluble TPPO with ether.

Part 3: Visualization & Logic

Workflow Visualization: The Mitsunobu Pathway

Mitsunobu_Pathway Start N-Boc-Ser-OMe (Substrate) Activation Oxyphosphonium Intermediate Start->Activation  + Reagents   Reagents PPh3 + DIAD (Betaine Formation) Reagents->Activation Attack Pyrazole Nucleophilic Attack (SN2) Activation->Attack  Activation   Product Methyl 2-amino-3-(pyrazol-1-yl) propanoate (Inverted Config) Attack->Product  Inversion   SideProduct TPPO + Hydrazine Attack->SideProduct  Byproducts  

Caption: Logical flow of the Mitsunobu inversion showing the critical activation step and byproduct divergence.

Troubleshooting Decision Tree

Troubleshooting_Tree Issue Identify Core Issue LowYield Low Yield Issue->LowYield Racemization Racemization Issue->Racemization Purification TPPO Contamination Issue->Purification CheckMoisture Check Moisture/Solvent LowYield->CheckMoisture CheckReagent Check DIAD Quality LowYield->CheckReagent CheckTemp Was Temp > 25°C? Racemization->CheckTemp CheckTime Reaction Time > 16h? Racemization->CheckTime SaltFormation Convert to HCl Salt Purification->SaltFormation Trituration Triturate w/ Et2O Purification->Trituration

Caption: Diagnostic tree for resolving common synthetic bottlenecks.

Part 4: Quantitative Data Summary

MetricMitsunobu Route (Method A)Michael Addition (Method B)
Typical Yield 65–85%50–70%
Enantiomeric Excess (ee) >98% (Stereospecific)Racemic (0% without chiral cat.)
Atom Economy Low (High MW byproducts)High (100% atom efficient)
Purification Difficulty High (TPPO removal)Low (Crystallization)
Cost High (DIAD/PPh3)Low (Base/Solvent)

References

  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1992). Synthesis of N-Protected α-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its β-Lactone: Nα-(Benzyloxycarbonyl)-β-(Pyrazol-1-yl)-L-Alanine. Organic Syntheses, 70, 1.

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. (Context on enantioselective allylic substitution alternatives).

  • Dandapani, S., & Curran, D. P. (2004). Separation-Friendly Mitsunobu Reagents: A Microreview. Chemistry – A European Journal, 10(13), 3130–3138.

Technical Support Center: Purification of Pyrazole Amino Acid Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of pyrazole amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this unique class of compounds. The inherent chemical properties of pyrazole amino acid esters—namely the basicity of the pyrazole and amino functionalities combined with the lability of the ester group—present specific purification hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented with a diagnosis of the underlying cause and a set of actionable solutions.

Question 1: Why is my compound streaking or showing severe peak tailing on the silica gel column?

Diagnosis: Peak tailing is a classic sign of strong, undesirable secondary interactions between your basic compound and the stationary phase. The pyrazole ring and the amino group are both basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction is a form of chemisorption that slows the elution of a portion of your compound, causing it to drag or "tail" down the column.

Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic silanol groups. This can be done in two ways:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. A concentration of 0.1-1% triethylamine (Et₃N) is standard practice.[2] The Et₃N will preferentially bind to the acidic sites on the silica, allowing your pyrazole compound to elute symmetrically.

    • Pre-treating the Silica: You can prepare a slurry of silica gel in your starting mobile phase and add 1 mL of Et₃N per 100 g of silica before packing the column.[2]

  • Use an Alternative Stationary Phase: If tailing persists, consider a less acidic or inert stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[2]

    • Amino-functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a weakly basic environment, ideal for purifying basic compounds without additives.[3]

Question 2: My product yield is very low, or I'm isolating a different compound entirely. What's happening on the column?

Diagnosis: This issue points towards on-column degradation. The acidic nature of silica gel can be sufficient to catalyze the hydrolysis of sensitive ester groups, especially if the chromatography run is long or if protic solvents like methanol are used in high concentrations.[1] Furthermore, some protecting groups on the amino acid moiety may be acid-labile.[4]

Solutions:

  • Minimize Contact Time: Use flash chromatography with positive air pressure to speed up the separation, reducing the time your compound spends on the acidic stationary phase.[1]

  • Use Deactivated Silica: As with peak tailing, using silica treated with triethylamine or opting for neutral alumina can prevent acid-catalyzed degradation.[1][2]

  • Avoid Aggressive Solvents: If possible, avoid using high concentrations of methanol in your eluent. While it's a strong solvent, it can participate in hydrolysis or transesterification. If high polarity is needed, consider dichloromethane/methanol mixtures or ethyl acetate/ethanol.

  • Temperature Control: For particularly sensitive compounds, running the column at a reduced temperature (e.g., in a cold room) can minimize degradation, although this may negatively impact separation efficiency and solvent viscosity.[5]

Question 3: My spots are overlapping on the TLC plate, and I'm getting poor separation on the column. How can I improve resolution?

Diagnosis: Poor separation occurs when the components of your mixture have very similar affinities for the stationary phase in the chosen mobile phase. For pyrazole derivatives, this is common when dealing with regioisomers which often have very similar polarities.[1] The fundamental principle is that if you cannot achieve separation on a TLC plate, you will not achieve it on a column using the same solvent system.[1]

Solutions:

  • Systematic Mobile Phase Optimization: The key to good separation is finding the right solvent system.

    • Test Multiple Solvent Systems: Don't rely solely on hexane/ethyl acetate. Experiment with other systems like dichloromethane/ethyl acetate, dichloromethane/methanol, or toluene/ethyl acetate on TLC plates.

    • Adjust Polarity: The ideal TLC shows your desired compound with a Retention Factor (Rf) between 0.2 and 0.4, with clear separation from impurities.

    • Use a Shallow Gradient: Once you have a good solvent system, a shallow gradient (a slow, gradual increase in the polar solvent) during the column run will provide the best resolution. An isocratic elution (using a single, constant solvent mixture) may also be effective if the impurities are far from your product on the TLC.[1]

  • Change the Stationary Phase: If mobile phase optimization fails, changing the stationary phase can alter the selectivity of the separation. If you are using normal phase (silica/alumina), consider trying reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[2]

Troubleshooting Summary Table

ProblemPossible Cause(s)Recommended Solutions
Peak Tailing / Streaking Strong interaction between basic compound and acidic silica.Add 0.1-1% triethylamine to the eluent; Use neutral alumina or amino-functionalized silica.[1][2][3]
Low Yield / Degradation Acid-catalyzed hydrolysis of the ester or loss of protecting groups.Use deactivated silica/alumina; Minimize run time with flash chromatography; Avoid high concentrations of protic solvents like methanol.[1][2]
Poor Separation / Co-elution Components have similar polarities (e.g., regioisomers).Systematically optimize the mobile phase using TLC; Employ a shallow elution gradient; Consider an alternative stationary phase (e.g., reverse-phase C18).[1][2]
Compound Won't Elute Compound is too polar for the mobile phase or is irreversibly bound.Gradually increase eluent polarity (e.g., to 10-20% MeOH in DCM); Ensure the stationary phase is not too acidic.
Inconsistent Elution Poor column packing (channeling); Column overloading.Ensure the column is packed evenly without air bubbles; Use the dry loading method to apply the sample in a concentrated band.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrazole amino acid esters?

For general-purpose purification of reaction mixtures, silica gel (230-400 mesh) is the most common and cost-effective choice.[1] However, due to the basic nature of these molecules, silica gel deactivated with triethylamine is highly recommended to prevent peak tailing and degradation.[2] For compounds that are extremely acid-sensitive, neutral alumina is a superior alternative.[2]

Q2: How do I select the right mobile phase?

The selection process should always begin with Thin Layer Chromatography (TLC) .[1]

  • Start with a standard system: A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[6]

  • Run a polarity gradient on TLC: Spot your crude mixture on a TLC plate and develop it in chambers with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hex/EtOAc).

  • Aim for an Rf of ~0.3: The ideal solvent system for your column is one that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. This provides a good balance between retention and elution time, allowing for effective separation from impurities.

  • Add a modifier if needed: If you observe tailing on the TLC plate, add 0.5-1% triethylamine to your chosen solvent system and re-run the plate.[1]

Q3: What is "dry loading" and when should I use it?

Dry loading is a sample application technique where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column.[1]

You should use dry loading when:

  • Your crude sample does not fully dissolve in the initial, low-polarity mobile phase.

  • You need to load a large amount of material.

  • You want to achieve the best possible separation resolution.

Loading a sample dissolved in a strong solvent (like DCM or methanol) directly onto a column equilibrated with a weak solvent (like hexanes) can cause the sample to precipitate at the top of the column and lead to very poor separation. Dry loading avoids this issue entirely.[1]

Q4: Can I use protecting groups to make the purification easier?

Absolutely. Protecting groups are a cornerstone of modern organic synthesis.

  • Amino Group Protection: If the free amine is causing purification issues, protecting it as a carbamate, such as with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, will make the compound less basic and generally easier to handle during silica gel chromatography.[4][7]

  • Orthogonal Strategy: Choose a protecting group that is stable to your reaction and chromatography conditions but can be removed selectively without affecting other parts of the molecule.[8] For example, a Boc group is acid-labile, while a Cbz group is typically removed by hydrogenation.

Experimental Protocols & Workflows

Protocol: General Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying a pyrazole amino acid ester using a deactivated silica gel column.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Perform TLC analysis using various ratios of Hexane/Ethyl Acetate containing 0.5% triethylamine.

    • Identify a solvent system that provides good separation and an Rf of ~0.3 for the desired product. This will be your "eluting solvent." Your "starting solvent" will be less polar (e.g., if 3:1 Hex/EtOAc is the eluting solvent, start with 9:1 Hex/EtOAc).

  • Sample Preparation (Dry Loading Method):

    • Dissolve your entire crude product in a minimal amount of a strong, volatile solvent (e.g., Dichloromethane).

    • Add silica gel to the solution (typically 1-2 times the mass of your crude product) to form a thick slurry.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[1]

  • Column Packing:

    • Select an appropriate size column.

    • Pack the column with silica gel as a slurry in your "starting solvent." Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Loading and Elution:

    • Carefully add your dry-loaded sample powder onto the sand layer.

    • Gently add another thin layer of sand on top of the sample.

    • Carefully fill the column with the "starting solvent."

    • Begin eluting the column using positive pressure, starting with the low-polarity "starting solvent" and gradually increasing the polarity by adding more of the "eluting solvent" (gradient elution).[1]

    • Collect fractions in an array of test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified pyrazole amino acid ester.

Purification Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for a successful purification.

PurificationWorkflow cluster_prep Phase 1: Preparation & Analysis cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) ChooseStationary 2. Choose Stationary Phase (Default: Deactivated Silica) DryLoad 3. Prepare Sample (Dry Loading Recommended) PackColumn 4. Pack Column DryLoad->PackColumn Proceed to Packing LoadSample 5. Load Sample Elute 6. Elute with Gradient Collect 7. Collect Fractions AnalyzeFractions 8. Analyze Fractions by TLC Collect->AnalyzeFractions Monitor Elution AnalyzeFractions->Elute Impurities still eluting? Continue Gradient Combine 9. Combine Pure Fractions Evaporate 10. Evaporate Solvent PureProduct Pure Product

Caption: A logical workflow for the purification of pyrazole amino acid esters.

References

  • Mondal, R., Guin, A. K., Pal, S., Mondal, S., & Paul, N. D. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(15), 5896-5907. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]

  • Taylor, R. E., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(16), 4768-4774. Retrieved from [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Shen, J., Ikai, T., & Okamoto, Y. (2014). Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography. Journal of Chromatography A, 1363, 51-61. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitution in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize nucleophilic substitution reactions, such as the Knorr synthesis, to construct the pyrazole core. Pyrazoles are a cornerstone of modern drug discovery, and mastering their synthesis is critical. This resource provides in-depth, experience-driven troubleshooting advice to overcome common experimental hurdles, ensuring your syntheses are efficient, high-yielding, and reproducible.

Section 1: Foundational Principles - The Knorr Pyrazole Synthesis Mechanism

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and versatile methods for creating substituted pyrazoles.[1][2] The reaction is a cyclocondensation between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1] Understanding the mechanism is paramount to effective troubleshooting, as each step presents potential pitfalls.

The generally accepted mechanism proceeds as follows:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Formation of a Hemiaminal Intermediate: This attack forms a transient hemiaminal, which quickly dehydrates to yield a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: This cyclization forms a hydroxyl-pyrazolidine intermediate, which is often the rate-determining step.[2] A final dehydration step leads to the stable, aromatic pyrazole ring.[3]

The regiochemical outcome—which of the two possible isomers is formed—is determined by the initial nucleophilic attack and is heavily influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction pH.[2][4]

Troubleshooting_Flowchart start Start: Pyrazole Synthesis Issue problem problem start->problem Identify Primary Issue low_yield low_yield problem->low_yield Low/No Yield isomers isomers problem->isomers Regioisomers Formed side_products side_products problem->side_products Side Products solution solution check_reactants 1. Reactant Purity? 2. Catalyst Used? 3. Temperature Adequate? low_yield->check_reactants Check... check_conditions 1. Steric/Electronic Bias? 2. pH Control? 3. Solvent Choice? isomers->check_conditions Check... check_monitoring 1. Reaction Time? 2. Temperature? 3. Stoichiometry? side_products->check_monitoring Check... solution_yield Solution: - Use pure starting materials - Add acid/base catalyst - Increase temperature check_reactants->solution_yield Address Deficiencies solution_isomers Solution: - Change solvent (e.g., TFE) - Screen reaction pH - Modify substituents check_conditions->solution_isomers Modify Conditions solution_side Solution: - Monitor via TLC/LC-MS - Reduce temperature - Verify 1:1 stoichiometry check_monitoring->solution_side Optimize

Sources

Technical Support Center: Enhancing Pyrazole Bioavailability via Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Drug Delivery Support Hub. Topic: Pyrazole-Based Prodrug Strategies Ticket ID: PYR-BIO-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Pyrazoles are "privileged scaffolds" in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet they frequently suffer from "brick-dust" properties: high melting points, low aqueous solubility, and rapid hepatic metabolism.

This guide addresses the technical bottlenecks of converting pyrazoles into bioreversible prodrugs . We focus on the two most validated strategies for


-unsubstituted pyrazoles: 

-acyloxymethyl (NAM)
ester derivatives and

-phosphoryloxymethyl (POM)
derivatives.
Module 1: Design & Synthesis Troubleshooting

User Question: I am attempting to synthesize an N-acyloxymethyl prodrug of my pyrazole lead, but I am getting a mixture of regioisomers (N1 vs. N2 alkylation). How do I control this?

Technical Insight: The pyrazole ring undergoes annular tautomerism (


- vs. 

-pyrazole). When reacting with alkylating agents (like chloromethyl esters), the reaction is governed by the interplay between steric hindrance and electron density .

Troubleshooting Protocol:

  • Analyze Your Substrate:

    • If your pyrazole has a bulky group at C3/C5 (e.g., a phenyl or tert-butyl), alkylation will predominantly occur at the less hindered nitrogen (distal to the bulky group).

    • Action: Switch to a non-polar solvent (Toluene or DCM) to maximize steric discrimination. Polar aprotic solvents (DMF, DMSO) often degrade regioselectivity by solvating the cation and loosening the transition state.

  • The "Transient Protection" Workaround: If direct alkylation yields inseparable mixtures, use a blocking group strategy:

    • Step A: Protect the unwanted nitrogen (if accessible) with a bulky silyl group (SEM or THP).

    • Step B: Alkylate the desired nitrogen.

    • Step C: Deprotect.

  • Reagent Selection (NAM vs. POM):

    • NAM (Esters): Use chloromethyl alkanoates. Warning: These are unstable; prepare fresh or store over molecular sieves.

    • POM (Phosphates): Use di-tert-butyl (chloromethyl) phosphate. The tert-butyl groups are easily removed later with TFA/DCM without hydrolyzing the sensitive

      
      -hydroxymethyl linkage.
      

Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Start: Pyrazole Alkylation CheckSub Is the Pyrazole Unsymmetrical? Start->CheckSub Bulky Is there a bulky group at C3 or C5? CheckSub->Bulky Yes Direct Direct Alkylation (Steric Control) CheckSub->Direct No (Symmetrical) Bulky->Direct Yes (Steric bias exists) Protect Protection Strategy Required Bulky->Protect No (Steric bias weak) Solvent Use Non-Polar Solvent (Toluene/DCM) Direct->Solvent Step1 1. Block hindered N with SEM/THP Protect->Step1 Step2 2. Alkylate desired N Step1->Step2 Step3 3. Acidic Deprotection Step2->Step3

Caption: Decision logic for controlling N-alkylation regioselectivity in pyrazole prodrug synthesis.

Module 2: Physicochemical Stability & Solubility

User Question: My phosphate prodrug is soluble but hydrolyzes spontaneously in the buffer before I can even test it. My ester prodrug is stable but not soluble enough. What is the trade-off?

Technical Insight: You are experiencing the classic Stability-Solubility Paradox .

  • Phosphate (POM) Prodrugs: High solubility due to ionization at physiological pH. However, the phosphate group is a good leaving group. If the linker is too short or electron-deficient, chemical hydrolysis (non-enzymatic) occurs.

  • Ester (NAM) Prodrugs: Lipophilic.[1] They rely on "supersaturation" to improve absorption but don't inherently dissolve well in water.

Comparative Data: Promoiety Performance

FeatureN-Acyloxymethyl (NAM)N-Phosphoryloxymethyl (POM)
Solubility Increase Moderate (10-50x)High (100-700x)
LogP Impact Increases (More Lipophilic)Decreases (More Hydrophilic)
Chemical Stability High (pH 2-7)Moderate (Sensitive to acidic pH)
Primary Cleavage Enzyme Esterases (Carboxylesterase)Alkaline Phosphatase (ALP)
Limiting Factor Solubility limitChemical instability in stomach acid

Experimental Protocol: Kinetic Solubility Assay

  • Preparation: Dissolve prodrug in DMSO (10 mM stock).

  • Spike: Add 10 µL stock to 990 µL PBS (pH 7.4). Final conc: 100 µM.

  • Incubation: Shake at 37°C for 2 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane (removes precipitate).

  • Quantification: Analyze filtrate by HPLC-UV. Compare peak area to a standard curve.

    • Pass Criteria: Solubility > 50 µg/mL is generally required for IV formulations.

Module 3: Bioconversion (Activation Mechanism)

User Question: I see the prodrug disappearing in plasma, but I don't see the parent drug appearing stoichiometrically. Where is the mass balance going?

Technical Insight: NAM and POM prodrugs do not release the parent drug in a single step. They release an unstable


-hydroxymethyl intermediate .
  • The Trap: If your HPLC method is not set up to detect formaldehyde (the byproduct) or the intermediate, you will miss the mass balance.

  • The Intermediate: The

    
    -hydroxymethyl species can be surprisingly stable (minutes to hours) depending on the pKa of the pyrazole nitrogen. If it is stable, it may be excreted before releasing the active parent.
    

Mechanism of Action:

  • Enzymatic Step: Esterase/Phosphatase cleaves the promoiety.

  • Spontaneous Step: The resulting

    
    -hydroxymethyl pyrazole collapses, releasing formaldehyde (
    
    
    
    ) and the Parent Pyrazole.

Visual Pathway: The "Two-Step" Activation

Activation Prodrug Prodrug (N-POM-Pyrazole) Enzyme Alkaline Phosphatase (Enzymatic) Prodrug->Enzyme Intermed Intermediate (N-Hydroxymethyl-Pyrazole) Prodrug->Intermed Hydrolysis Collapse Spontaneous Collapse Intermed->Collapse Parent Active Parent (Pyrazole) Intermed->Parent Byprod Byproduct (Formaldehyde) Intermed->Byprod

Caption: Two-step bioconversion pathway of N-phosphoryloxymethyl (POM) pyrazole prodrugs.

Module 4: In Vivo Troubleshooting (PK Disconnects)

User Question: In vitro data looked great (fast cleavage in plasma), but in vivo bioavailability (rat) is still low. Why?

Technical Insight: This is likely the "Supersaturation Crash" . When a highly soluble phosphate prodrug is cleaved by Alkaline Phosphatase (ALP) in the intestinal brush border (for oral) or blood (for IV), it releases the parent drug rapidly.

  • If the local concentration of the liberated parent drug exceeds its own solubility, it precipitates immediately.

  • Precipitated drug is not absorbed; it is eliminated.

Diagnostic Experiment: The "Precipitation Potential" Assay

  • Medium: Simulated Intestinal Fluid (FaSSIF) containing Alkaline Phosphatase.

  • Procedure: Add prodrug at high concentration (equivalent to clinical dose).

  • Monitor: Measure turbidity (OD600) over time.

    • Result: A rapid spike in turbidity indicates the parent drug is crashing out faster than it can be absorbed.

  • Solution: You must slow down the conversion rate.

    • Chemical Fix: Add steric bulk near the ester/phosphate bond (e.g., change an ethyl linker to an isopropyl linker) to increase resistance to enzymatic cleavage.

References
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Krzysztoń, A., et al. (2025). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.[2][3][4] Molecules.

  • Tantra, S., et al. (2025).[5] Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry.

  • Heimbach, T., et al. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics.
  • Mäntylä, A., et al. (2004). A Phosphate Prodrug of Pyrazinib: Improving Solubility and Antiproliferative Activity.[6] Sciforum.

  • Svensson, C.K. (2014). Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl prodrug.[7][8][9] Xenobiotica.

Sources

Technical Support Center: Pyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in pyrazole ring formation. It prioritizes mechanistic understanding and actionable, self-validating protocols over generic advice.

Ticket ID: PYR-OPT-2024 Subject: Prevention of Side Reactions and Regioisomer Control in Pyrazole Formation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Core Troubleshooting: The Regioselectivity Crisis

User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone (Knorr Synthesis). I am getting a 60:40 mixture of isomers that are impossible to separate by column chromatography."

The Mechanistic Root Cause

The Knorr synthesis is a competition between two nucleophilic attacks. Your hydrazine has two distinct nitrogens (


 and 

), and your diketone has two distinct electrophilic carbonyls (

and

).
  • The Variable: The relative nucleophilicity of the hydrazine nitrogens changes based on pH and solvent.[1]

  • The Trap: In standard ethanol (EtOH) under neutral conditions, the terminal

    
     is the primary nucleophile. It attacks the most electrophilic (or least sterically hindered) carbonyl first. However, subtle electronic effects often make this selectivity poor.
    
Solution: The "Solvent Switch" Protocol

Recent application data confirms that fluorinated alcohols (TFE or HFIP) can drastically enhance regioselectivity, often reversing it or pushing it to >95:5.

Why it works: Fluorinated solvents are strong hydrogen-bond donors (HBD). They selectively coordinate to the more basic carbonyl oxygen or stabilize the transition state of the specific hydrazone intermediate, enforcing a stepwise mechanism that favors one isomer over the other.

Regioselectivity Troubleshooting Matrix
ConditionPrimary NucleophileDominant InteractionOutcome Trend
Neutral EtOH Terminal

Steric ControlMixed Isomers (often 1:1 to 3:1)
Acidic (HCl/AcOH) Protonated HydrazineElectronic ControlCan reverse selectivity; often slower
Fluorinated (TFE) H-Bonded IntermediateH-Bond NetworkingHigh Selectivity (often >10:1)
Visualizing the Pathway

KnorrRegio Start Reagents: Substituted Hydrazine + Unsymmetrical 1,3-Diketone AttackA Path A: Terminal NH2 attacks Carbonyl C1 Start->AttackA Steric Bulk on C3 AttackB Path B: Terminal NH2 attacks Carbonyl C3 Start->AttackB Fluorinated Solvent (H-Bond Directing) IntermedA Hydrazone A (Kinetic) AttackA->IntermedA IntermedB Hydrazone B (Thermodynamic) AttackB->IntermedB ProdA Isomer 1,5-Disubstituted (Often Undesired) IntermedA->ProdA - H2O ProdB Isomer 1,3-Disubstituted (Target) IntermedB->ProdB - H2O

Caption: Divergent pathways in Knorr synthesis. Fluorinated solvents (Path B) stabilize specific transition states, overriding steric defaults.

Side Reaction: Azine Formation ("The Sticky Polymer")

User Issue: "My reaction turned into a yellow gummy solid. Mass spec shows a molecular weight roughly double what I expected."

Diagnosis

You have formed an Azine . This occurs when one hydrazine molecule reacts with two carbonyl equivalents (bridging them), rather than cyclizing with one.

Corrective Protocol
  • Stoichiometry Check: Ensure Hydrazine is in slight excess (1.1 to 1.2 equivalents). If the diketone is in excess, azine formation is statistically favored.

  • Order of Addition:

    • Wrong: Adding Hydrazine to the Diketone.[2][3][4][5][6]

    • Correct:Add the Diketone dropwise to the Hydrazine solution. This ensures that at the moment of reaction, hydrazine is always in local excess, favoring cyclization (intramolecular) over bridging (intermolecular).

Side Reaction: The "Stalled" Pyrazoline

User Issue: "I am using an


-unsaturated ketone (enone) instead of a diketone. I isolated a product, but the NMR shows chiral protons. It's not aromatic."
Diagnosis

You have synthesized a Pyrazoline (Dihydropyrazole).[7] The reaction with enones requires an oxidation step to become a fully aromatic pyrazole.

Validated Oxidation Protocol (One-Pot)

Do not isolate the pyrazoline. Use an Iodine-mediated oxidative cyclization.[8]

  • Reagents: Enone (1.0 eq), Hydrazine (1.2 eq),

    
     (1.1 eq).
    
  • Mechanism: The iodine acts as a mild oxidant to convert the intermediate pyrazoline to pyrazole in situ.

  • Benefit: Prevents the isolation of unstable intermediates and avoids harsh oxidants like DDQ or excess Bromine.

Validated Experimental Protocols

Protocol A: Highly Regioselective Synthesis in TFE

Best for: Users struggling with isomer mixtures in standard Knorr synthesis.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Aryl/Alkyl Hydrazine Hydrochloride (1.1 mmol)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) - Critical Component

Step-by-Step:

  • Dissolve the 1,3-diketone in TFE (0.5 M concentration).

  • Add the hydrazine salt in one portion.

  • Stir at room temperature for 1 hour. (TFE accelerates the rate compared to EtOH).

  • Monitor: Check TLC. If starting material remains, heat to 60°C.

  • Workup: Evaporate TFE (recoverable by distillation). The residue is often the pure regioisomer. If necessary, wash with cold ether.

Protocol B: Iodine-Mediated Oxidative Synthesis from Enones

Best for: Synthesis from chalcones or vinyl ketones without isolating pyrazolines.

Materials:

  • Chalcone/Enone (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Iodine (

    
    ) (1.2 mmol)
    
  • Solvent: DMSO or Ethanol

Step-by-Step:

  • Combine Enone and Hydrazine in solvent.[3] Stir for 30 mins to form the Pyrazoline intermediate (check by TLC; spot will be fluorescent).

  • Add Iodine (

    
    ) to the reaction mixture.
    
  • Heat to 80°C for 1-2 hours.

  • Quench: Pour into aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate.

Troubleshooting Decision Tree

Troubleshooting Start Identify the Problem Issue1 Mixture of Isomers? Start->Issue1 Issue2 Double Molecular Weight? Start->Issue2 Issue3 Product not Aromatic? Start->Issue3 Sol1 Switch Solvent to TFE (Trifluoroethanol) Issue1->Sol1 Yes Sol2 Reverse Addition Order (Add Diketone to Hydrazine) Issue2->Sol2 Yes Sol3 Add Oxidant (Iodine) and Heat Issue3->Sol3 Yes Result Pure Pyrazole Sol1->Result Sol2->Result Sol3->Result

Caption: Rapid diagnostic workflow for common pyrazole synthesis failures.

References

  • Regioselectivity in Fluorinated Solvents

    • Deng, X., & Mani, N. S. (2008).[9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(6), 1307–1310. Link

    • Note: This paper establishes the superior regiocontrol possible when moving away
  • Mechanism of Knorr Synthesis

    • Knorr, L. (1883).[10] Einwirkung von Acetessigester auf Phenylhydrazin.[10] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

    • Foundational text for the mechanism described in Section 1.
  • Iodine-Mediated Oxidation

    • Zhang, X., et al. (2014).[8] An I2-mediated metal-free oxidative C-N bond formation enables a regioselective pyrazole synthesis.[8] The Journal of Organic Chemistry, 79(21), 10170-10178. Link

    • Source for Protocol B (Oxid
  • Azine Prevention & General Reviews

    • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][9] The Journal of Organic Chemistry, 76(10), 4156-4162.

    • Provides the basis for the "Solvent Switch" protocol.

Sources

Technical Support Center: HPLC Method Development for Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-EST-DEV-001 Assigned Specialist: Senior Application Scientist

Introduction: The Pyrazole-Ester Paradox

Developing HPLC methods for pyrazole esters presents a unique "chemical paradox" that often stalls drug development workflows. You are dealing with two conflicting functionalities:

  • The Pyrazole Ring: A basic nitrogen heterocycle (

    
    ) that protonates easily, interacting with residual silanols on silica columns to cause severe peak tailing.
    
  • The Ester Linkage: A hydrolytically labile group that degrades under the very acidic or basic conditions often used to fix the tailing issue.

This guide moves beyond generic "textbook" advice. It provides a troubleshooting framework designed to balance these opposing forces, ensuring sharp peaks without compromising sample integrity.

Module 1: Chromatographic Performance (Peak Shape & Tailing)

Q: Why do my pyrazole peaks tail significantly, even on a C18 column?

A: Tailing in pyrazoles is rarely a column efficiency issue; it is a silanol interaction issue.

  • Mechanism: At neutral pH, residual silanols (

    
    ) on the silica surface ionize to 
    
    
    
    . The pyrazole nitrogen, often positively charged or hydrogen-bond donating, binds strongly to these negative sites. This secondary retention mechanism causes the "tail."[1][2][3]
  • The Fix: You must suppress this interaction.

Q: Should I use high pH to suppress pyrazole ionization?

A: Proceed with extreme caution. While high pH (>8.0) deprotonates the pyrazole (neutralizing it) and improves peak shape, it puts your ester linkage at high risk of hydrolysis.

  • Recommended Strategy: Use a "Low pH + High Ionic Strength" approach.

    • Target pH: 3.0 – 4.5. (Low enough to suppress silanol ionization, but not acidic enough to rapidly hydrolyze the ester).

    • Buffer: Use 10–25 mM Ammonium Formate or Ammonium Acetate. The ammonium ions (

      
      ) act as "scavengers," competing with your pyrazole for the active silanol sites.
      
Visualization: Peak Tailing Troubleshooting Workflow

TailingTroubleshooter start Symptom: Peak Asymmetry > 1.5 check_ph Check Mobile Phase pH start->check_ph ph_decision Is pH > 6.0? check_ph->ph_decision low_ph_action Lower pH to 3.0-4.0 (Suppress Silanol Ionization) ph_decision->low_ph_action Yes check_col Check Column Type ph_decision->check_col No (Already Low) low_ph_action->check_col col_decision Is it Type-B / End-capped? check_col->col_decision change_col Switch to High-Purity End-capped C18 or Polar-Embedded Group col_decision->change_col No (Type A Silica) buffer_action Increase Buffer Conc. (Add 20mM NH4+) col_decision->buffer_action Yes

Figure 1: Decision tree for diagnosing and resolving peak tailing in basic heterocycles.

Module 2: Sample Stability & Integrity (The Ester Factor)

Q: I see small "ghost peaks" that grow over time. Is my column contaminated?

A: It is likely on-column hydrolysis . Pyrazole esters can degrade during the run if the column temperature is too high or the pH is extreme.

  • Diagnosis: If the ghost peak area increases with longer retention times (or lower flow rates), the degradation is happening inside the column.

  • The Fix:

    • Temperature: Never exceed 40°C. Ideally, run at 25°C - 30°C.

    • Sample Diluent: Do not dissolve samples in the mobile phase if it is acidic. Use a neutral diluent (e.g., 50:50 ACN:Water) and inject small volumes to avoid peak distortion.

Data Summary: Buffer Selection for Pyrazole Esters
Buffer SystempH RangeSuitabilityRisk Factor
TFA (0.1%) ~2.0Moderate High: Acidic hydrolysis risk for labile esters over long runs.
Ammonium Formate 2.8 – 4.8Optimal Low: Excellent silanol masking; gentle on esters.
Phosphate Buffer 2.0 – 8.0Good Medium: Non-volatile (incompatible with LC-MS); good pH control.
Ammonium Bicarbonate 9.0 – 10.5Poor Critical: Rapid ester hydrolysis likely.

Module 3: Isomer Separation (Regio-Selectivity)

Q: I cannot separate the N-1 and N-2 regioisomers. They co-elute.

A: Regioisomers of pyrazoles often have identical hydrophobicity but different dipole moments or shapes. Standard C18 columns may fail here.

  • The Fix: Change the selectivity mechanism, not just the efficiency.

    • Phenyl-Hexyl Columns: Utilize

      
       interactions. The pyrazole ring electrons interact differently with the phenyl stationary phase depending on the isomer substitution pattern.
      
    • C30 Columns: Provide "shape selectivity" for structural isomers.

    • Pentafluorophenyl (PFP): Excellent for separating halogenated pyrazole esters.

Module 4: Self-Validating Protocols

To ensure your data is trustworthy, you must validate the method against itself using these protocols.

Protocol A: The "Stop-Flow" Hydrolysis Test

Use this to confirm if degradation is happening inside the column.

  • Inject the standard.

  • Allow the peak to travel halfway through the column.

  • Stop the flow for 20 minutes.

  • Restart the flow.

  • Analysis: If the peak shape distorts or a new peak appears exactly where the "stop" occurred, your method is destroying your sample. Action: Lower temperature or adjust pH toward neutral.

Protocol B: Solution Stability Check

Use this to distinguish sample prep issues from method issues.

  • Prepare the sample in the proposed diluent.

  • Inject immediately (

    
    ).
    
  • Leave the vial in the autosampler for 12 hours.

  • Inject again (

    
    ).
    
  • Criteria: The area count of the main peak must not decrease by >2.0%, and no new impurity peaks >0.1% should appear.

Visualization: Method Development Logic

MethodDevFlow scout 1. Scouting Gradient (5-95% ACN, pH 3.5 Formate) check_stab 2. Stability Check (Stop-Flow Test) scout->check_stab check_stab->scout Degradation Detected (Adjust pH/Temp) optimize 3. Optimize Selectivity (Change Column/Modifier) check_stab->optimize Stable validate 4. Final Validation (Linearity/Precision) optimize->validate

Figure 2: Logical flow for developing a robust method for labile pyrazole esters.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on high performance liquid chromatography columns. Journal of Chromatography A.

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note.

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.

Sources

Validation & Comparative

Structural Optimization in Drug Design: Comparative Guide to Methyl vs. Ethyl Pyrazole-1-Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the N1-side chain plays a pivotal role in modulating physicochemical properties without altering the core binding affinity of the parent heterocycle. This guide provides a technical comparison between Methyl 3-(1H-pyrazol-1-yl)propanoate and its Ethyl analog .[1]

While often treated interchangeably in early synthesis, the choice between methyl and ethyl esters dictates critical ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.[1] Methyl esters typically offer superior aqueous solubility and rapid hydrolytic activation, making them ideal for acute-phase prodrugs.[1] Ethyl esters , exhibiting higher lipophilicity (


LogP 

0.4–0.[1]5) and enhanced metabolic stability, are preferred for maximizing membrane permeability and extending plasma half-life.[1]

Part 1: Physicochemical & Performance Profile[1][2]

The following data synthesizes structure-activity relationship (SAR) trends observed in homologous ester series, specifically applied to the pyrazole-propanoate scaffold.

Table 1: Comparative Technical Specifications
FeatureMethyl Pyrazole-1-PropanoateEthyl Pyrazole-1-PropanoateImpact on Drug Design
Molecular Weight ~154.17 g/mol ~168.19 g/mol Minimal impact on ligand efficiency.[1]
Lipophilicity (cLogP) 0.6 – 0.81.1 – 1.3Ethyl improves passive diffusion across the blood-brain barrier (BBB) or gut wall.[1]
Aqueous Solubility HighModerateMethyl is preferred for parenteral formulation feasibility.[1]
Enzymatic Hydrolysis (

)
Fast (< 20 min in rat plasma)Moderate (30–60 min in rat plasma)Methyl esters are "soft drugs"; Ethyl esters offer sustained release.[1]
Boiling Point ~210°C (Predicted)~225°C (Predicted)Ethyl esters are generally easier to handle/distill under high vacuum without loss.[1]
Crystallinity Tendency to form oils/low-melt solidsHigher probability of crystalline solidEthyl derivatives often pack better, aiding purification.[1]
Mechanistic Insight: The Hydrolysis Differential

The performance divergence is driven by steric hindrance at the carbonyl carbon. Carboxylesterases (CES1/CES2) attack the ester carbonyl.[1] The ethyl group provides a larger steric shield than the methyl group, retarding the nucleophilic attack of the enzyme's serine residue. This makes the ethyl ester a more robust "shield" for the active carboxylic acid cargo during systemic circulation.

Part 2: Synthetic Accessibility

Both analogs are synthesized via aza-Michael addition , a atom-economical reaction reacting the pyrazole nitrogen (nucleophile) with an acrylate (Michael acceptor).[1]

Diagram 1: Aza-Michael Synthesis Pathway

The following diagram illustrates the parallel synthesis routes. Note that the mechanism is identical, but the reagents differ.[1]

MichaelAddition cluster_acceptors Michael Acceptors Pyrazole 1H-Pyrazole (Nucleophile) Transition Transition State (N-C Bond Formation) Pyrazole->Transition Base Catalyst (DBU or Basic Alumina) Base->Transition Activates MA Methyl Acrylate MA->Transition Path A EA Ethyl Acrylate EA->Transition Path B Prod_Me Methyl 3-(pyrazol-1-yl) propanoate Transition->Prod_Me Yield: 85-95% Prod_Et Ethyl 3-(pyrazol-1-yl) propanoate Transition->Prod_Et Yield: 80-92%

Figure 1: Parallel synthetic pathways via aza-Michael addition. Path A yields the methyl ester; Path B yields the ethyl ester.

Comparative Synthetic Notes
  • Reactivity: Methyl acrylate is slightly more electrophilic than ethyl acrylate due to lower inductive donation from the methyl group.[1] Consequently, Path A (Methyl) often proceeds faster (1–2 hours) compared to Path B (Ethyl, 2–4 hours) under identical conditions.[1]

  • Workup: Ethyl esters are more lipophilic, making extraction with ethyl acetate/heptane more efficient.[1] Methyl esters may require chlorinated solvents (DCM) for efficient extraction from aqueous workups.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Use this protocol for high-yield synthesis of the ethyl variant.[1]

  • Reagents: 1H-Pyrazole (1.0 equiv), Ethyl Acrylate (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.05 equiv), Acetonitrile (ACN).[1]

  • Setup: Charge a round-bottom flask with Pyrazole and ACN (5 mL/mmol). Add DBU.

  • Addition: Add Ethyl Acrylate dropwise at 0°C to prevent exotherm-driven polymerization.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).[1]

  • Workup: Concentrate ACN under reduced pressure. Dissolve residue in EtOAc, wash with 0.1M HCl (to remove DBU) and Brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography is rarely needed; the excess acrylate is volatile.[1] Vacuum distillation yields a clear oil.[1]

Protocol B: Comparative Plasma Stability Assay

Use this workflow to determine the hydrolysis rate (


) for drug development.
  • Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.

  • Incubation: Spike rat plasma (pre-warmed to 37°C) with stock solution to a final concentration of 10 µM.

  • Sampling: At t = 0, 5, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (IS). Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ester and the appearance of the propionic acid metabolite.

Diagram 2: Metabolic Fate & Analysis Workflow

Visualizing the divergence in clearance pathways.[1]

MetabolicStability cluster_enzymes Biological Matrix (Plasma/Liver) Input Prodrug Input (Methyl or Ethyl Ester) CES Carboxylesterases (CES1 / CES2) Input->CES Binding Analysis LC-MS/MS Quantification (Determine Half-life) Input->Analysis Remaining Parent % Hydrolysis Hydrolysis Reaction CES->Hydrolysis Metabolite Active Metabolite (Carboxylic Acid) Hydrolysis->Metabolite Byproduct Alcohol Byproduct (MeOH vs EtOH) Hydrolysis->Byproduct Metabolite->Analysis

Figure 2: Workflow for assessing metabolic stability. The rate of the "Hydrolysis Reaction" step is the differentiating factor: Methyl > Ethyl.

Part 4: Conclusion & Recommendations

For researchers engaged in lead optimization:

  • Select the Methyl Ester if:

    • You require a rapid-onset prodrug where the ester must be cleaved immediately upon entering the bloodstream.

    • You are formulating for an aqueous IV solution and need to minimize lipophilicity.[1]

    • Synthetic speed is the priority (faster reaction kinetics).

  • Select the Ethyl Ester if:

    • You aim to improve oral bioavailability by increasing passive permeability (LogP modulation).

    • You need to protect the carboxylic acid payload from premature degradation in the gut lumen.[1]

    • You require a more stable intermediate for multi-step synthesis where methyl esters might hydrolyze inadvertently during mild basic workups.[1]

References

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Foundational text on esterase sensitivity differences between methyl/ethyl esters).

  • Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link

  • Lau, Y. Y., et al. (2002).[1] "Development of the esters of a substituted pyrazole as prodrugs." Pharmaceutical Research. (Demonstrates the specific application of ethyl esters to improve pyrazole bioavailability).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for stability profiles of methyl vs. ethyl esters in synthesis).

  • PubChem Compound Summary. (2023). "Ethyl 3-(1H-pyrazol-1-yl)propanoate."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Biological Activity of Substituted vs. Unsubstituted Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of substituted versus unsubstituted pyrazole rings in drug discovery, analyzing how structural modifications dictate biological responses.[1]

A Comparative Technical Guide for Medicinal Chemists

Part 1: The Physicochemical Foundation

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry.[2][3][4][5][6] Its biological utility hinges on the dichotomy between its unsubstituted  form (dynamic, amphoteric, hydrophilic) and its substituted  derivatives (rigid, lipophilic, target-specific).
The Tautomeric Switch

The defining feature of the N-unsubstituted pyrazole is annular tautomerism . The hydrogen atom oscillates between


 and 

.
  • Unsubstituted (N-H): The molecule exists as a mixture of tautomers (

    
    -pyrazole 
    
    
    
    
    
    -pyrazole). This allows the ring to act as both a hydrogen bond donor (HBD) and acceptor (HBA) simultaneously, adapting to the target protein's binding pocket (e.g., the hinge region of kinases).
  • Substituted (N-R): Substitution at

    
     "locks" the tautomer. This eliminates the HBD capability of the nitrogen, fixes the dipole moment, and significantly increases lipophilicity (
    
    
    
    ), facilitating membrane permeability.
Comparative Property Matrix
FeatureUnsubstituted Pyrazole Core (N-H)Substituted Pyrazole (N-R / C-R)Biological Implication
H-Bonding Donor & Acceptor (Amphoteric)Acceptor Only (if N-sub); Tunable (if C-sub)Unsubstituted binds "hinge" regions; Substituted improves permeability.[7]
pKa Weak Base (

)
Tunable via EWG/EDG substituentsSubstitution modulates solubility and salt formation.
Lipophilicity Low (Hydrophilic)High (Lipophilic)Substituted analogs cross the BBB and cell membranes more effectively.
Metabolism Susceptible to N-glucuronidationN-R blocks direct glucuronidationSubstitution prolongs half-life (

) by blocking metabolic soft spots.
Selectivity Low (Promiscuous binding)High (Steric fit)Substituents fill hydrophobic pockets to achieve isoform selectivity (e.g., COX-2 vs COX-1).

Part 2: Mechanistic Case Studies (SAR Analysis)

Case Study A: COX-2 Selectivity (The Celecoxib Paradigm)

In Cyclooxygenase (COX) inhibition, the unsubstituted pyrazole is inactive or non-selective.[4] Selectivity is engineered purely through substitution.

  • Mechanism: The COX-2 active site has a side pocket that is accessible only to bulky molecules, unlike the restricted COX-1 pocket.

  • Substitution Logic:

    • N1-Substitution: A phenyl-sulfonamide group is added to

      
      . This bulky group prevents entry into the narrow COX-1 channel but fits perfectly into the COX-2 secondary pocket.
      
    • C5-Substitution: A lipophilic aryl group (e.g., 4-methylphenyl) provides hydrophobic interactions.

    • Result: The substituted pyrazole becomes a "molecular wedge," achieving >300-fold selectivity for COX-2.

Case Study B: Kinase Inhibition (The ATP Hinge)

Here, the unsubstituted features are often preserved or mimicked.

  • Mechanism: ATP-competitive inhibitors must bind to the kinase "hinge" region.

  • Role of Unsubstituted N-H: Many kinase inhibitors (e.g., Ruxolitinib analogs) utilize the pyrazole

    
     to form a critical hydrogen bond with the backbone carbonyl of the kinase hinge residues.
    
  • Substitution Trade-off: Substituting this nitrogen often abolishes activity unless the substituent itself carries a hydrogen bond donor.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for substituting a pyrazole ring based on the desired biological outcome.

Pyrazole_SAR Core Pyrazole Core N1 N1 Position Core->N1 C35 C3/C5 Positions Core->C35 Tautomer Unsubstituted (N-H) Retains H-Bond Donor N1->Tautomer Leave H Lock Substituted (N-R) Locks Tautomer N1->Lock Add R-Group Kinase Kinase Affinity (Hinge Binding) Tautomer->Kinase ADME Improved ADME (Lipophilicity) Lock->ADME Steric Bulky Groups (Aryl/Naphthyl) C35->Steric Electronic Electronic Tuning (CF3/NO2) C35->Electronic Selectivity Isoform Selectivity (e.g., COX-2) Steric->Selectivity Potency Potency Increase (Electronic Fit) Electronic->Potency

Caption: SAR Decision Tree. Blue nodes represent N-substitution effects; Red nodes represent C-substitution effects; Green nodes indicate the biological outcome.

Part 4: Experimental Protocols

To empirically verify the activity differences, one must first synthesize a substituted derivative and then assay it against a relevant target.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a COX-2 selective scaffold (e.g., 1-phenyl-3,5-diarylpyrazole) to compare against an unsubstituted control.

Reagents:

  • 1,3-Diphenylpropane-1,3-dione (Chalcone equivalent)

  • Phenylhydrazine (Substituted nucleophile) vs. Hydrazine Hydrate (Unsubstituted control)

  • Ethanol (Solvent)[6][8]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 mmol of 1,3-diketone in 10 mL of absolute ethanol.

  • Nucleophile Addition:

    • Reaction A (Substituted): Add 1.1 mmol Phenylhydrazine.

    • Reaction B (Unsubstituted): Add 1.1 mmol Hydrazine Hydrate.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The substituted pyrazole will show a higher

      
       value (more lipophilic) than the unsubstituted NH-pyrazole.
      
  • Isolation: Cool to room temperature. Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR.
    
    • Unsubstituted: Look for broad singlet at

      
       10-13 ppm (NH).
      
    • Substituted: Absence of NH peak; appearance of aromatic protons from N-phenyl group.

Protocol B: Self-Validating Biological Assay (MTT Cytotoxicity)

Objective: Compare the antiproliferative potency (


) of the synthesized variants on a cancer cell line (e.g., MCF-7).

Workflow:

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions (10 mM in DMSO) of Compound A (Substituted) and Compound B (Unsubstituted).

    • Perform serial dilutions (

      
       to 
      
      
      
      ). Ensure final DMSO < 0.5%.
  • Incubation: Treat cells for 48 hours.

  • Development: Add

    
     MTT reagent (5 mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Remove media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve.

    • Self-Validation Check: The Positive Control (e.g., Doxorubicin) must show

      
      . If Compound A shows 
      
      
      
      Compound B, substitution has enhanced potency (likely via permeability or hydrophobic fit).

Part 5: Workflow Visualization

Synthesis_Protocol Start Start: 1,3-Diketone Choice Choose Nucleophile Start->Choice Path_H Hydrazine Hydrate (Unsubstituted) Choice->Path_H Path_R Phenylhydrazine (N-Substituted) Choice->Path_R Reflux Reflux in EtOH/AcOH (4-6 Hours) Path_H->Reflux Path_R->Reflux Workup Ice Water Precipitate & Filtration Reflux->Workup NMR 1H-NMR Validation Workup->NMR Result_H Result: NH Peak Present (Hydrophilic/Tautomeric) NMR->Result_H Path A Result_R Result: NH Peak Absent (Lipophilic/Locked) NMR->Result_R Path B

Caption: Experimental workflow for differentiating substituted vs. unsubstituted pyrazoles via synthesis and NMR validation.

References

  • Review of SAR of Pyrazole Derivatives: Title: Recent advances in anticancer activity and SAR of pyrazole derivatives.[1][4][9] Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Celecoxib Mechanism: Title: Structural basis for the selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[4][10] Source: Nature.[11] URL:[Link]

  • Kinase Inhibitor Binding: Title: Pyrazole scaffolds in kinase inhibitor discovery.[4] Source: Expert Opinion on Drug Discovery. URL:[Link]

  • Tautomerism in Drug Design: Title: Tautomerism in drug discovery.[4] Source: Journal of Computer-Aided Molecular Design. URL:[Link]

  • Synthetic Protocols: Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[10] Source: Journal of Organic Chemistry. URL:[Link]

Sources

A Comparative Analysis of the Cytotoxic Profiles of 1H-Pyrazol-1-yl and 1H-Pyrazol-3-yl Isomers in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] In the landscape of oncology drug discovery, pyrazole derivatives have emerged as a focal point of intensive research due to their broad-spectrum anticancer activities.[2] These compounds have been shown to interact with a variety of biological targets, including cyclin-dependent kinases (CDKs), tubulin, and pro-apoptotic proteins, thereby inducing cancer cell death through diverse mechanisms.[3][4]

The regiochemistry of substituents on the pyrazole ring plays a pivotal role in determining the pharmacological activity of these compounds. This guide provides a comparative analysis of the in vitro cytotoxicity of two key isomeric forms: 1H-pyrazol-1-yl and 1H-pyrazol-3-yl derivatives. By examining experimental data from multiple studies, we aim to elucidate the structure-activity relationships (SAR) that govern their cytotoxic potential and provide researchers with a framework for the rational design of novel pyrazole-based anticancer agents.

Comparative Cytotoxicity: A Tale of Two Isomers

Direct, head-to-head comparative studies of the cytotoxicity of 1H-pyrazol-1-yl and 1H-pyrazol-3-yl isomers under identical experimental conditions are not extensively documented in the literature. However, by synthesizing data from various independent studies that have evaluated the cytotoxic effects of these isomers against a range of human cancer cell lines, we can draw insightful, albeit indirect, comparisons. The following table summarizes representative cytotoxic data for derivatives of both isomers. It is crucial to acknowledge that variations in experimental protocols, cell lines, and compound substitutions can influence the observed IC50 values.

Compound/Derivative Isomer Type Cancer Cell Line IC50 (µM) Reference
2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1)1H-Pyrazol-1-ylMDA-MB-231 (Triple-Negative Breast Cancer)Low micromolar range[4]
1,3,5-trisubstituted-1H-pyrazole derivatives (e.g., compounds 6c, 8, 10b, 10c)1H-Pyrazol-1-ylMCF-7 (Breast Cancer)3.9 - 35.5[5]
Pyrazole-based lamellarin O analogues1H-Pyrazol-1-ylHCT116, HT29, SW480 (Colorectal Cancer)Low micromolar range[6]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives (e.g., 4Ik, 4Il)1H-Pyrazol-3-ylHepG-2 (Liver Cancer), BGC823 (Gastric Cancer), BT474 (Breast Cancer)More potent than 5-fluorouracil[7]
Pyrazole-based chalcone derivatives (e.g., MS2, MS3, MS6, MS7, MS8)1H-Pyrazol-3-ylHuman Oral Squamous Cell CarcinomaCytotoxic effects leading to complete cell death[8]
3,5-diphenyl-1H-pyrazole (L2)1H-Pyrazol-3/5-yl (tautomeric)CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9[9]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)1H-Pyrazol-3/5-yl (tautomeric)MCF-7 (Breast Cancer)81.48 ± 0.89[9]

From the available data, it is evident that both 1H-pyrazol-1-yl and 1H-pyrazol-3-yl scaffolds can be elaborated to produce highly potent cytotoxic agents. The specific substitutions on the pyrazole ring and the appended functionalities appear to be the primary determinants of cytotoxic potency and cancer cell line selectivity. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxicity against breast cancer cells.[5] Similarly, 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent antiproliferative activity against a panel of human cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent 5-fluorouracil.[7]

Structure-Activity Relationship (SAR) Insights

The analysis of various studies on pyrazole derivatives allows for the deduction of several key SAR principles:

  • Substitution at N1: For 1H-pyrazol-1-yl isomers, the nature of the substituent at the N1 position is critical for activity. Bulky aromatic or heteroaromatic groups at this position are often associated with enhanced cytotoxicity.

  • Substitution at C3 and C5: In both isomer classes, the substituents at the C3 and C5 positions significantly modulate the biological activity. The presence of aryl groups, particularly those with electron-withdrawing or hydrogen-bond-donating/accepting moieties, can lead to potent anticancer effects.

  • Hybrid Molecules: The conjugation of the pyrazole core with other pharmacologically active motifs, such as chalcones or indoles, has proven to be a successful strategy for developing novel cytotoxic agents with improved potency and selectivity.[7][8]

Mechanisms of Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest

A common mechanistic thread for the cytotoxic activity of many pyrazole derivatives is the induction of programmed cell death, or apoptosis. This is often accompanied by the arrest of the cell cycle at various phases, preventing cancer cell proliferation.

Apoptotic Pathways

Many cytotoxic pyrazole compounds have been shown to trigger the intrinsic apoptotic pathway. This is characterized by:

  • Mitochondrial Membrane Depolarization: Leading to the release of pro-apoptotic factors like cytochrome c.

  • Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[10]

  • Caspase Activation: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7), which cleave key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[5]

G cluster_0 Pyrazole Derivative cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Pyrazole Pyrazole Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Pyrazole->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Casp9 Caspase-9 Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptotic pathway induced by pyrazole derivatives.

Cell Cycle Arrest

In addition to apoptosis, many pyrazole derivatives have been observed to cause cell cycle arrest, most commonly at the G2/M or S phases.[6][10] This prevents the cancer cells from dividing and proliferating, ultimately contributing to the overall antitumor effect.

Experimental Protocols: Assessing Cytotoxicity

The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, robust, and reliable colorimetric method for this purpose.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, typically DMSO) in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

Future research in this area should focus on:

  • Direct Comparative Studies: The synthesis and parallel cytotoxic evaluation of isomeric pairs of 1H-pyrazol-1-yl and 1H-pyrazol-3-yl derivatives under standardized conditions to provide a clearer understanding of the influence of the nitrogen position on activity.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent pyrazole derivatives to facilitate a more rational, target-based drug design approach.

  • In Vivo Efficacy and Safety: Progressing the most promising candidates from in vitro studies into preclinical animal models to assess their in vivo antitumor efficacy, pharmacokinetics, and safety profiles.

By continuing to explore the rich chemistry and biology of pyrazole isomers, the scientific community is well-positioned to unlock new and effective therapies in the ongoing fight against cancer.

References

Sources

Comparative Guide: Pyrazole Derivatives vs. Standard Kinase Inhibitors in Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Modern Drug Design

In the landscape of medicinal chemistry, the pyrazole ring (


) has emerged as a privileged scaffold due to its versatile hydrogen-bonding capability and bioisosteric potential. This guide provides a technical comparison of novel pyrazole derivatives against FDA-approved standards (Celecoxib, Sorafenib, and Erlotinib) across three critical therapeutic targets: COX-2 , VEGFR-2 , and EGFR .

Our analysis synthesizes recent experimental data (2023–2025), revealing that specific pyrazole modifications—particularly pyrazole-pyridazine hybrids and di-aryl pyrazolones —can surpass the binding affinity and selectivity of established drugs. This guide is designed for computational chemists and pharmacologists seeking actionable data on scaffold optimization.

Methodological Framework: Validated In Silico Protocol

To ensure the reproducibility of the data presented below, we define the standard validated docking protocol used across the cited studies. This workflow adheres to the E-E-A-T principles of scientific integrity, ensuring that in silico predictions correlate with in vitro biological activity.

The Self-Validating Docking Pipeline

The reliability of docking scores depends entirely on protocol validation. The "Gold Standard" is the Redocking Method , where the co-crystallized native ligand is removed and re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the experimental and predicted pose confirms the algorithm's accuracy.[1][2]

DockingWorkflow Start Target Selection (PDB Retrieval) Prep Pre-Processing (Remove H2O, Add Polar H, Gasteiger Charges) Start->Prep Grid Grid Generation (Center on Active Site Residues) Prep->Grid Dock Docking Algorithm (AutoDock Vina / Glide / GOLD) Grid->Dock Valid Validation Step (Redocking RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Refine Box) Analysis Interaction Profiling (H-Bonds, Hydrophobic, Pi-Stacking) Valid->Analysis Pass

Figure 1: Standardized Molecular Docking Workflow. The critical control point is the Validation Step (Red), ensuring the algorithm can reproduce known crystallographic poses before screening new derivatives.

Comparative Data Analysis: Pyrazoles vs. Market Standards

Case Study A: Anti-Inflammatory Potency (Target: COX-2)

Context: Selective COX-2 inhibition reduces inflammation without the gastrointestinal side effects associated with COX-1 inhibition. Comparison: Novel pyrazole-pyridazine hybrids (Compounds 5f, 6f) vs. Celecoxib .

Performance Metrics: Recent studies indicate that hybridizing the pyrazole ring with a pyridazine moiety creates a "deep pocket" insertion that stabilizes the ligand better than the sulfonamide group of Celecoxib.

Compound IDScaffold TypeDocking Score (kcal/mol)IC50 (µM)Selectivity Index (SI)Key Residue Interactions
Compound 5u Pyrazole Hybrid-12.91 1.79 72.73His90, Arg513, Phe518
Compound 6f Pyrazole-PyridazineN/A*1.15 8.31Arg513, Val523
Celecoxib Diarylpyrazole (Std)-9.922.162.51His90, Arg513, Gln192

Note: Compound 5u exhibits a significantly lower binding energy (more stable) than Celecoxib, correlating with a superior biological IC50.

Mechanism of Action: The superior performance of Compound 5u is attributed to the


 group inserting deeper into the selective COX-2 pocket, forming a critical hydrogen bond network with Arg513  and His90 , which mimics the binding mode of Celecoxib but with higher geometric complementarity.
Case Study B: Anticancer Angiogenesis Inhibition (Target: VEGFR-2)

Context: VEGFR-2 is a primary driver of tumor angiogenesis.[3][4] Sorafenib is the standard Type II inhibitor. Comparison: Di-aryl pyrazolone derivative (Compound 3i) vs. Sorafenib .

Performance Metrics: Compound 3i, featuring a 2,4-difluorophenyl moiety, demonstrates a remarkable increase in potency compared to Sorafenib. The lipophilic fluorine atoms facilitate tighter packing in the hydrophobic pocket.

Compound IDStructure FeatureDocking Score (kcal/mol)IC50 (nM)Fold Improvement
Compound 3i 2,4-Difluorophenyl-9.69 8.93 3.3x vs Sorafenib
Compound 3a Unsubstituted Phenyl-7.5238.28Comparable
Sorafenib Biaryl Urea (Std)-9.20 (approx)30.00Reference

Structural Insight: The docking analysis reveals that Compound 3i anchors itself via:

  • H-Bond:

    
     of pyrazole with Cys919  (Hinge region).
    
  • H-Bond: NH-pyrazole with Glu885 .

  • Pi-Stacking: Difluorophenyl ring with Val916 and Gly922 .[5]

These interactions stabilize the DFG-out conformation of the kinase, preventing ATP binding more effectively than the reference drug.

InteractionMap Ligand Compound 3i (Pyrazole Derivative) Cys919 Cys919 (Hinge Binder) Ligand->Cys919 H-Bond (2.08 Å) Glu885 Glu885 (Gatekeeper) Ligand->Glu885 H-Bond (1.83 Å) Val916 Val916 (Hydrophobic) Ligand->Val916 Pi-Stacking Gly922 Gly922 (Hydrophobic) Ligand->Gly922 Hydrophobic

Figure 2: Interaction Map of Compound 3i within the VEGFR-2 Active Site. Blue dashed lines indicate critical hydrogen bonds that confer superior potency over Sorafenib.

Case Study C: EGFR Kinase Inhibition (Target: EGFR)

Context: EGFR mutations drive non-small cell lung cancer (NSCLC). Erlotinib is a first-line therapy. Comparison: 1,3,5-trisubstituted pyrazolines (Compound 3c) vs. Erlotinib .

Performance Metrics: Here, the data is nuanced. While some pyrazole derivatives show superior docking scores, others fall short of Erlotinib, highlighting the importance of specific substituents (SAR).

  • Compound 3c (Trisubstituted): Gibbs Energy -11.16 kcal/mol (Superior to Erlotinib's -7.23 kcal/mol).[6]

  • Compound 7c (Nitrone derivative): Docking Score -7.52 kcal/mol (Inferior to Erlotinib's -8.30 kcal/mol).[7]

Critical Analysis: Compound 3c's success stems from its ability to bridge the Met769 and Gln767 residues simultaneously. However, derivatives lacking the correct spacer length (like 7c) fail to achieve the deep penetration required to displace the high-affinity Erlotinib.

Experimental Validation & Causality

Docking scores are predictive, not definitive. The studies reviewed demonstrate a strong correlation (


) between the Binding Energy (

)
and the Biological Activity (

)
.

To validate these in silico findings in your own lab, consider the following causality chain:

  • Lipophilicity (LogP): The introduction of fluorine (as seen in Compound 3i) increases LogP, enhancing membrane permeability and hydrophobic pocket occupancy.

  • H-Bond Donors: The pyrazole NH is a critical donor. Methylation of this nitrogen often abolishes activity by removing the H-bond to the kinase hinge region (e.g., Cys919).

  • Steric Fit: Bulky groups at position 4 of the pyrazole ring often clash with the "Gatekeeper" residue (e.g., Thr790 in EGFR), reducing affinity.

References

  • Vertex AI Search. (2026). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Retrieved from

  • Vertex AI Search. (2026). Synthesis and molecular docking of hybrid pyrazole analogues. Retrieved from

  • Vertex AI Search. (2026). Design, synthesis, and docking studies of novel pyrazole-based scaffolds as VEGFR2 inhibitors. Retrieved from

  • Vertex AI Search. (2026). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from

  • Vertex AI Search. (2026). Systematic review: Molecular docking simulation of small molecules as anticancer. Retrieved from

Sources

Technical Comparison Guide: Pyrazole vs. Oxazole Scaffolds in Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, five-membered heterocycles represent the "privileged structures" for cyclooxygenase (COX) inhibition.[1] This guide provides a technical comparison between Pyrazole (1,2-diazole) and Oxazole (1,3-oxazole) scaffolds.

While both scaffolds effectively target the arachidonic acid pathway, they exhibit distinct pharmacochemical profiles:

  • Pyrazoles (e.g., Celecoxib) are the gold standard for COX-2 selectivity , utilizing a rigid geometry to access the enzyme's hydrophobic side pocket.

  • Oxazoles (e.g., Oxaprozin) often display a broader polypharmacological profile, frequently retaining higher COX-1 affinity or engaging secondary targets like 5-Lipoxygenase (5-LOX), offering utility in dual-pathway inhibition strategies.

Pharmacochemistry & SAR Analysis[1][2][3][4][5]

The efficacy of these scaffolds is dictated by their electronic distribution and ability to orient substituents into the COX-2 secondary pocket (Val523, Arg513).

Pyrazole Scaffold (The Selectivity Specialist)

The pyrazole ring acts as a rigid linker that orients the N-1 phenyl group (bearing the sulfonamide/sulfone pharmacophore) into the COX-2 specific hydrophilic side pocket.

  • Key SAR Feature: The nitrogen at position 2 acts as a hydrogen bond acceptor, stabilizing the scaffold within the active site.

  • Substitution Logic: Bulky substituents (e.g., -CF3) at the C-3 position enforce a twisted conformation relative to the phenyl ring, critical for avoiding the steric clash with Ile523 in COX-1, thereby enhancing COX-2 selectivity.

Oxazole Scaffold (The Lipophilic Modulator)

Oxazoles are generally more lipophilic and less basic than pyrazoles.

  • Key SAR Feature: The oxygen atom reduces polarity compared to the -NH- of pyrazoles, altering membrane permeability and metabolic stability.

  • Substitution Logic: 4,5-diaryl substitution mimics the vicinal diaryl geometry of coxibs. However, the lack of a specific H-bond donor often results in lower selectivity ratios (COX-2/COX-1) compared to pyrazoles, unless specifically engineered with sulfonyl spacers.

Mechanistic Visualization: The Arachidonic Cascade

The following diagram illustrates the intervention points of Pyrazole and Oxazole derivatives within the inflammatory signaling pathway.

ArachidonicCascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Pain/Inflammation) COX1->Prostaglandins Thromboxane Thromboxane A2 (Platelets) COX1->Thromboxane COX2->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes PyrazoleDrug Pyrazole Inhibitors (e.g., Celecoxib) PyrazoleDrug->COX2 High Selectivity OxazoleDrug Oxazole Inhibitors (e.g., Oxaprozin/Analogs) OxazoleDrug->COX1 Off-target OxazoleDrug->COX2 Mod. Selectivity OxazoleDrug->LOX Dual Inhibition (Specific Analogs)

Caption: Comparative intervention points. Pyrazoles predominantly block COX-2, while Oxazoles often display mixed COX-1/2 or COX/LOX inhibition profiles.

Comparative Performance Metrics

The following data summarizes the potency (IC50) and selectivity of representative compounds.

Table 1: Inhibitory Potency and Selectivity Profile

Compound ClassRepresentative Drug/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Primary Mechanism
Pyrazole Celecoxib15.00.04375Selective COX-2 Inhibition
Pyrazole Deracoxib>1000.82>120Selective COX-2 Inhibition
Oxazole Oxaprozin2.21.81.2Non-selective COX Inhibition
Oxazole Valdecoxib (Isoxazole)**24.50.0054900Highly Selective COX-2
Novel Oxazole Compound 49 [1]3.60.04189Improved COX-2 Selectivity

*SI = IC50(COX-1) / IC50(COX-2). Higher values indicate greater COX-2 selectivity. **Valdecoxib is an isoxazole (oxygen/nitrogen variant), structurally bridging the gap between pyrazoles and oxazoles.[2]

Experimental Methodologies

To validate these properties in your own lab, use the following self-validating protocols.

In Vitro: Colorimetric COX Inhibitor Screening Assay

Principle: Measures the peroxidase component of COX enzymes.[3][4] The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.[4]

Workflow Diagram:

AssayWorkflow Start Enzyme Prep (COX-1 or COX-2) Inhibitor Add Test Compound (Pyrazole/Oxazole) Start->Inhibitor Incubate Incubate 10 min @ 37°C Inhibitor->Incubate Substrate Add Arachidonic Acid & TMPD Incubate->Substrate Reaction Peroxidase Reaction (TMPD Oxidation) Substrate->Reaction Read Measure Absorbance 590 nm Reaction->Read

Caption: Step-by-step workflow for the Colorimetric COX Inhibition Assay.[1][4][5][6]

Detailed Protocol:

  • Reagent Prep: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to reaction wells.

    • Add 10 µL of enzyme (COX-1 or COX-2).[6][7]

    • Add 10 µL of test compound (dissolved in DMSO). Control: Use DMSO only.

    • Critical Step: Incubate for 10 minutes at 37°C to allow inhibitor binding to the active site.

  • Initiation: Add 20 µL of Colorimetric Substrate Solution (TMPD + Arachidonic Acid).

  • Measurement: Shake plate for 30 seconds. Read absorbance at 590 nm exactly 5 minutes after initiation.

  • Calculation:

    
    
    
In Vivo: Carrageenan-Induced Rat Paw Edema

Principle: A biphasic acute inflammation model. The early phase (0-1h) is histamine/serotonin mediated; the late phase (2.5-5h) is COX-2/prostaglandin mediated.

Protocol:

  • Animals: Male Wistar rats (150–200 g). Fast for 12 hours prior to experiment.

  • Administration: Administer test compounds (Pyrazole/Oxazole derivatives) orally (p.o.) or intraperitoneally (i.p.) 1 hour before challenge.

  • Challenge: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement:

    • Measure paw volume using a Plethysmometer at t = 0 (baseline), 1, 3, and 5 hours.

    • Self-Validation: The control group (vehicle only) must show >50% increase in paw volume by hour 3 for the test to be valid.

  • Analysis: Calculate % Edema Inhibition relative to the control group.

Strategic Recommendations

  • Choose Pyrazole Scaffolds When:

    • The primary goal is gastrointestinal safety via strict COX-2 selectivity.

    • You require a rigid scaffold for crystallographic structure-based drug design (SBDD).

    • Targeting chronic conditions like Rheumatoid Arthritis where long-term COX-1 sparing is vital.

  • Choose Oxazole Scaffolds When:

    • Developing dual inhibitors (e.g., COX/LOX) to prevent "substrate shunting" toward leukotrienes.

    • Lipophilicity needs to be modulated for blood-brain barrier (BBB) penetration (central neuro-inflammation).

    • You are exploring metabolic stability variations, as the oxazole ring is less prone to oxidative metabolism than certain pyrazole substitutions.

References

  • Vertex AI Search. (2023).[1][8][9] Recent development on COX-2 inhibitors as promising anti-inflammatory agents.[10] National Institutes of Health. 11

  • Vertex AI Search. (2023).[1][8][9] Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. 12[1][13][9][14][15]

  • Vertex AI Search. (2023).[1][8][9] Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. 16[1][13][9][14][15][17]

  • Cayman Chemical.[3][6] (n.d.). COX Colorimetric Inhibitor Screening Assay Kit Protocol. 3

  • Vertex AI Search. (2023).[1][8][9] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health. 10[1][14]

Sources

Publish Comparison Guide: Differential Scanning Calorimetry of Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a critical non-proteinogenic amino acid derivative, frequently employed as a pharmacophore building block in the synthesis of pyrazole-containing bioactives (e.g., kinase inhibitors).[1] Unlike standard proteinogenic amino acids, the unique nitrogen-linked pyrazole moiety introduces specific thermal stability challenges.[1]

This guide provides a technical framework for characterizing this compound using Differential Scanning Calorimetry (DSC). We compare its thermal profile against its primary alternatives—the Free Acid parent and the Ethyl Ester analog —to demonstrate why the methyl ester is often the preferred intermediate for scale-up, provided its thermal history is strictly managed.

Technical Profile & Thermal Behavior[1][2][3][4][5][6][7][8][9][10]

The Compound[2][3][4][7][8][9][11][12]
  • IUPAC Name: this compound[1][2]

  • Common Form: Typically supplied as the Hydrochloride (HCl) salt to prevent cyclization or hydrolysis.[1]

  • CAS (Generic): 688303-91-5 (Free Base)[1]

DSC Fingerprint

In a DSC analysis, this compound exhibits a characteristic "Two-Stage" thermal event profile.[1] Unlike simple organic solids, amino acid esters often undergo melting followed immediately by decomposition (melt-degradation).[1]

  • Dehydration Endotherm (Optional): If hygroscopic (common in HCl salts), a broad peak appears at 60–100°C.[1]

  • Melting Endotherm (

    
    ):  A sharp endothermic peak representing the solid-liquid transition.[1] For the HCl salt, this typically occurs in the 150°C – 175°C  range (structure-dependent).[1]
    
  • Decomposition Exotherm (

    
    ):  Immediately following or overlapping with melting, caused by ester cleavage or pyrazole ring oxidation.[1]
    

Comparative Performance Analysis

The following data compares the Target Product (Methyl Ester) against its two most common alternatives in drug synthesis workflows.

Table 1: Thermal Property Comparison (Representative Data)
FeatureTarget: Methyl Ester (HCl) Alt A: Free Acid (Zwitterion) Alt B: Ethyl Ester (HCl)
Melting Point (

)
155–165°C (Sharp)>240°C (Decomposes)145–155°C (Broader)
Thermal Stability Moderate.[1] Stable <140°C.High.[1] Stable <220°C.Moderate.[1] Similar to Methyl.[1][3][4][5]
Purity Indication Excellent (Sharp melt).Poor (Gradual charring).[1]Good.
Process Risk Methanol evolution >180°C.Decarboxylation >250°C.Ethanol evolution >180°C.
Crystallinity High (Needles/Plates).[1]High (Amorphous/Micro).[1]Moderate (Waxy tendency).[1]
Detailed Analysis
vs. Alternative A: The Free Acid
  • Mechanism: The free acid (2-amino-3-(1H-pyrazol-1-yl)propanoic acid) exists as a zwitterion with strong intermolecular ionic lattice forces.[1]

  • DSC Insight: It does not show a clean melting endotherm.[1] Instead, it exhibits a "decomposition baseline shift" above 240°C.[1]

  • Verdict: The Methyl Ester is superior for purity analysis because it melts cleanly, allowing for Van't Hoff purity calculations, whereas the free acid degrades before melting.

vs. Alternative B: The Ethyl Ester [6][7]
  • Mechanism: The ethyl group adds steric bulk and rotational freedom, often lowering the lattice energy.

  • DSC Insight: Ethyl esters typically melt 5–10°C lower than their methyl counterparts.[1]

  • Verdict: The Methyl Ester is preferred for crystallization efficiency .[1] Its higher melting point indicates a more ordered crystal lattice, leading to easier purification during scale-up.[1]

Experimental Protocol: DSC Methodology

To ensure reproducible data, the following protocol controls for the hygroscopic nature of the HCl salt and the volatility of the ester group.

Workflow Visualization

DSC_Workflow Sample Sample Prep (Dry 24h @ 40°C) Pan Pan Selection (Tzero Hermetic Al) Sample->Pan 2-3 mg Run DSC Run (10°C/min, N2) Pan->Run Crimp Seal Analysis Data Analysis (Onset & Enthalpy) Run->Analysis Integration

Figure 1: Optimized DSC workflow for amino acid esters, prioritizing moisture removal and hermetic sealing.

Step-by-Step Method
  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 24 hours to remove surface moisture (critical for HCl salts).[1]

    • Weigh 2.0 – 3.0 mg of the dried powder. Precision is key; large masses (>5mg) can cause thermal lag.[1]

  • Pan Selection:

    • Recommended: Tzero™ Hermetic Aluminum Pans (pinhole lid).[1]

    • Reasoning: The hermetic seal prevents sublimation of the ester before melting. The pinhole allows release of decomposition gases (MeOH) after the event, protecting the cell.

  • Instrument Parameters:

    • Gas: Nitrogen (50 mL/min purge).

    • Ramp Rate: 10°C/min (Standard) or 2°C/min (for Purity determination).

    • Range: 30°C to 250°C. Do not exceed 250°C to avoid cell contamination from charring.

  • Validation Criteria (Self-Check):

    • If the baseline drifts downward significantly >100°C, the pan was not sealed correctly (mass loss).

    • If the melting peak is a "doublet," the sample likely contains a mixture of polymorphs or residual solvent.

Data Interpretation & Signaling Pathways[1]

Understanding the thermal events is crucial for determining if the material is suitable for the next synthetic step.

Thermal_Events Start Heating (30°C) Dehydration Broad Endotherm (60-100°C) Loss of H2O Start->Dehydration If Wet Melting Sharp Endotherm (Tm ~160°C) Solid -> Liquid Start->Melting If Dry Dehydration->Melting Decomp Exotherm/Noise (>180°C) Ester Cleavage Melting->Decomp Melt-Degradation

Figure 2: Logic flow of thermal events observed during the heating ramp.

Critical Quality Attributes (CQAs) derived from DSC:
  • Onset Temperature (

    
    ):  Used for identification.[1] A shift of >2°C suggests impurities.[1]
    
  • Peak Width (FWHM): Indicates crystallinity.[1] A narrow peak (<3°C width) confirms a highly ordered crystal lattice.[1]

  • Enthalpy of Fusion (

    
    ):  A decrease in 
    
    
    
    compared to the reference standard indicates the presence of amorphous content.

References

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

  • Rodante, F. (1992).[1] Thermodynamics of the ionization of amino acids. Thermochimica Acta. Link

  • Lide, D. R. (Ed.).[1] (2005).[1][8] CRC Handbook of Chemistry and Physics (Internet Version).[1] CRC Press.[1] (Standard reference for amino acid ester properties).

  • Fluorochem Ltd. (2023).[1] Product Specification: this compound. Link

  • NIST Chemistry WebBook. Thermochemical Data for Amino Acid Derivatives. Link

Sources

Safety Operating Guide

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a non-natural amino acid ester commonly used as a building block in peptide synthesis and medicinal chemistry.[1] While not federally P-listed (acutely toxic) under EPA RCRA regulations, it must be handled as a hazardous chemical intermediate due to the bioactive potential of the pyrazole moiety and the reactivity of the free amine.

Immediate Disposal Rules:

  • Do Not dispose of down the drain.[2]

  • Do Not mix with waste streams containing strong oxidizers or acid chlorides (risk of exothermic reaction).

  • Primary Disposal Path: High-temperature incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. This compound possesses three distinct functional groups that dictate its waste compatibility:

  • Primary Amine (

    
    ):  Basic and nucleophilic. Incompatible with acid chlorides, anhydrides, and strong acids in waste containers.
    
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis. In high pH (basic) waste streams, it will hydrolyze to release methanol (flammable/toxic) and the free acid.
    
  • Pyrazole Ring: A nitrogen-containing heterocycle. While stable, pyrazole derivatives are often classified as Irritants (Skin/Eye) and have potential aquatic toxicity.

GHS Hazard Classification (R&D Default)

Since specific toxicological data is often limited for R&D intermediates, apply the "Precautionary Principle."

Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1][3]
Aquatic Toxicity H412Harmful to aquatic life with long-lasting effects (Default for N-heterocycles).[1]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock, spilled solids, or synthesis yield.[1]

  • Containerization: Place the solid material in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Hazardous Waste - Solid, Toxic." Explicitly write the full chemical name. Do not use abbreviations like "Pyrazole-AA."

  • Segregation: Store in the "Solid Toxic" bin.

  • Disposal Method: Lab pack for incineration.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, flash chromatography fractions.[1]

  • Solvent Assessment: Determine the primary carrier solvent.

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .[4]

    • Non-Halogenated (Ethyl Acetate, Methanol, DMF): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the mixture contains acids (e.g., TFA from deprotection), ensure the waste stream is compatible.

    • Note: If the amine is present as a free base in a halogenated solvent, it can slowly react with the solvent (e.g., DCM) over long periods to form quaternary ammonium salts, potentially precipitating solids. Recommendation: Dispose of these mixtures promptly; do not store for >90 days.

Scenario C: Aqueous/HPLC Waste

Applicability: Reverse-phase purification runoff (Water/Acetonitrile).[1][5]

  • Buffer Management: This compound is an ester. If your HPLC mobile phase is basic (pH > 8), the ester will hydrolyze in the waste container, generating methanol.

  • Protocol: Ensure aqueous waste streams are kept at neutral to slightly acidic pH (pH 5–7) to maintain chemical stability prior to pickup.

  • Segregation: Collect in "Aqueous Solvent Waste" carboys.

Waste Segregation Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this compound to ensure safety and regulatory compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Toxic Waste Bin (Incineration) Solid->SolidBin Label: Toxic Solid SolventCheck Carrier Solvent? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous / HPLC (Water/AcN) SolventCheck->Aqueous >50% Water HaloBin Halogenated Waste Carboy (Fuel Blending/Incineration) Halogenated->HaloBin NonHaloBin Organic Waste Carboy (Fuel Blending) NonHalogenated->NonHaloBin AqBin Aqueous Waste Carboy (Wastewater Treatment) Aqueous->AqBin Check pH (Keep < 8)

Figure 1: Decision tree for the segregation of this compound waste. Colors indicate decision points (Blue/Yellow) and final disposal streams (Green).

Critical Incompatibilities & Safety

The "Amine Hazard": In a mixed-waste drum, the free amine group on this molecule is a nucleophile.

  • DANGER: Do not pour this waste into a container that already holds Acid Chlorides (e.g., Acetyl Chloride, Thionyl Chloride) or Anhydrides .

  • Mechanism:[6][7][8][9] The reaction is rapid and exothermic, potentially causing the waste container to pressurize or rupture.

The "Oxidizer Hazard":

  • DANGER: Keep away from Nitric Acid or concentrated Peroxides.

  • Mechanism:[6][7][8][9] Nitrogen-rich heterocycles (pyrazoles) can form unstable nitro-compounds or undergo violent oxidation when mixed with strong oxidizers.[1]

Emergency Spill Procedures

If the solid powder is spilled in the laboratory:

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work inside a fume hood.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp material using a dustpan or scoop.

    • Wipe the surface with a soap/water solution, followed by ethanol.

    • Place all cleanup materials (towels, gloves) into a sealed plastic bag .

  • Disposal: Label the bag as "Chemical Spill Debris - Contains Pyrazole Derivative" and place it in the Solid Hazardous Waste bin.

References

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2024).[6][8] Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.